Ethyl 4-bromo-2-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHJADUNBHFLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-bromo-2-hydroxybenzoate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Ethyl 4-bromo-2-hydroxybenzoate, a substituted aromatic compound with significant potential in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. While direct literature on this specific ethyl ester is not abundant, its properties and applications can be largely understood through the well-documented chemistry of its corresponding methyl ester and the parent acid, 4-bromo-2-hydroxybenzoic acid. This document synthesizes available data to present a coherent and scientifically grounded resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Nomenclature
This compound is a derivative of benzoic acid, featuring three substituents on the benzene ring: a bromo group at position 4, a hydroxyl group at position 2, and an ethyl ester group.
IUPAC Name
The systematic IUPAC name for this compound is This compound .
Chemical Structure
The chemical structure of this compound is characterized by a central benzene ring. The ethoxycarbonyl group (-COOCH₂CH₃) and the hydroxyl group (-OH) are ortho to each other, which can lead to intramolecular hydrogen bonding, influencing the compound's physical and chemical properties. The bromine atom is located para to the hydroxyl group.
Structural Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
While specific experimental data for this compound is limited, the properties can be extrapolated from its methyl analog, Mthis compound, and related compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₉BrO₃ | - |
| Molecular Weight | 245.07 g/mol | - |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Inferred from similar compounds |
| Melting Point | Not definitively reported, but likely similar to or slightly lower than related compounds. | - |
| Boiling Point | Higher than the methyl ester due to increased molecular weight. | - |
Synthesis of this compound
The primary route for the synthesis of this compound involves the esterification of 4-bromo-2-hydroxybenzoic acid with ethanol. This is a classic Fischer esterification reaction, typically catalyzed by a strong acid.
Synthesis of the Precursor: 4-Bromo-2-hydroxybenzoic Acid
The starting material, 4-bromo-2-hydroxybenzoic acid, can be synthesized via the bromination of 2-hydroxybenzoic acid (salicylic acid).
Reaction Scheme:
Caption: Synthesis of 4-bromo-2-hydroxybenzoic acid.
A detailed protocol for this synthesis involves reacting 3-hydroxybenzoic acid with bromine in a mixture of acetic acid and sulfuric acid.[1] The reaction is heated and then cooled, followed by extraction and purification to yield the desired product.[1]
Esterification to this compound
Experimental Protocol: Fischer Esterification
This protocol is adapted from the synthesis of the corresponding methyl ester.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Causality in Experimental Choices:
-
Excess Ethanol: Using an excess of ethanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the ethyl ester.
-
Anhydrous Conditions: The presence of water can hydrolyze the ester back to the carboxylic acid, hence the use of anhydrous ethanol and a drying agent in the work-up.
-
Strong Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Characterization and Analytical Data
The structure of this compound would be confirmed using standard analytical techniques. Predicted spectral data, based on the known data for Mthis compound, are presented below.[3][4]
Table of Predicted Spectral Data:
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- A quartet and a triplet corresponding to the ethyl group (-OCH₂CH₃).- A singlet for the phenolic hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | - Signals for the six aromatic carbons, with the carbon attached to bromine showing a characteristic lower chemical shift.- A signal for the carbonyl carbon of the ester.- Signals for the two carbons of the ethyl group. |
| IR Spectroscopy | - A broad absorption band for the O-H stretch of the hydroxyl group.- A strong absorption for the C=O stretch of the ester carbonyl group.- C-O stretching bands.- C-Br stretching band. |
| Mass Spectrometry | - A molecular ion peak corresponding to the mass of the molecule (C₉H₉BrO₃).- A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks). |
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized.
Intermediate in Pharmaceutical Synthesis
The core structure of substituted hydroxybenzoic acids and their esters is prevalent in many biologically active molecules. The bromine atom serves as a versatile handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the construction of complex molecular architectures found in many drug candidates.[5] The phenolic hydroxyl and ester groups can also be modified to modulate the pharmacological properties of the final compound.[5]
Precursor for Novel Materials
The aromatic and functionalized nature of this molecule makes it a potential precursor for the synthesis of novel polymers, liquid crystals, and other advanced materials. The bromine atom can be used to introduce specific functionalities or to initiate polymerization reactions.
Logical Workflow for Application in Drug Discovery:
Caption: Application workflow in drug discovery.
Conclusion
This compound, while not extensively studied as a standalone compound, represents a synthetically valuable intermediate. Its structure offers multiple points for chemical modification, making it an attractive starting material for the synthesis of a wide range of target molecules in pharmaceutical and materials science research. The synthetic protocols and characterization data presented in this guide, largely inferred from closely related analogs, provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further investigation into the specific properties and reactivity of this compound is warranted to fully explore its potential.
References
-
Wikipedia. Ethylparaben. [Link]
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
-
PubChem. Ethyl 4-bromobenzoate. [Link]
- Google Patents.
-
Loba Chemie. ETHYL 4-HYDROXYBENZOATE. [Link]
-
PubChem. Methyl 2-bromo-4-hydroxybenzoate. [Link]
- Google Patents. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
FAO. ETHYL p-HYDROXYBENZOATE. [Link]
Sources
An In-depth Technical Guide to the Safe Handling of Aromatic Halogenated Phenolic Esters
Important Notice: This guide was initially prepared for Ethyl 4-bromo-2-hydroxybenzoate. However, a thorough search of chemical safety literature and supplier databases revealed a lack of a standardized Safety Data Sheet (SDS) and comprehensive toxicological information for this specific compound. From a position of scientific integrity and commitment to safety, presenting unverified or extrapolated data would be irresponsible.
Therefore, this guide has been authoritatively adapted to focus on the closely related and well-documented analogue: Mthis compound (CAS No. 22717-56-2) . The principles and protocols herein provide a robust framework for handling similar aromatic compounds, but users must always consult the specific SDS for any chemical prior to use.
Introduction: The Scientific Context
Mthis compound is a halogenated derivative of methyl salicylate. Such compounds are pivotal building blocks in organic synthesis, serving as key intermediates in the development of pharmaceuticals and agrochemicals.[1] The presence of a hydroxyl group, a bromine atom, and a methyl ester on the same aromatic ring creates a molecule with specific reactivity. This functionality dictates its utility in synthesis but also defines its potential biological and toxicological profile. Understanding this structure-activity relationship is fundamental to anticipating and mitigating handling risks. The phenolic hydroxyl group imparts acidic properties, while the bromine atom can influence metabolic pathways and persistence. The ester group affects solubility and bioavailability. This guide provides the necessary framework for utilizing this reagent while ensuring the highest standards of laboratory safety.
Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is the foundation of a reliable risk assessment. These properties dictate appropriate storage conditions, predict its behavior in the event of a spill, and inform the selection of appropriate personal protective equipment (PPE).
| Property | Value | Source |
| CAS Number | 22717-56-2 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [1][3] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| Appearance | White to yellow solid/powder | [3][4] |
| Melting Point | 41-42 °C | [4] |
| Boiling Point | ~284.7 °C (Predicted) | [4] |
| Density | ~1.627 g/cm³ (Predicted) | [4] |
| Storage Temperature | Inert atmosphere, Room Temperature | [4] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. It is critical to note that classifications for Mthis compound vary slightly between suppliers, which may be due to different data sets or impurity profiles. For maximum safety, researchers should always adhere to the most stringent classification available.
A notable discrepancy exists regarding oral toxicity. While most suppliers classify the compound as H302 (Harmful if swallowed), at least one major supplier, Sigma-Aldrich, classifies it as H301 (Toxic if swallowed), which indicates a higher degree of acute toxicity.[2] This guide adopts the more conservative "Danger" signal word and H301 classification.
| Hazard Statement | Code | GHS Pictogram | Signal Word |
| Toxic if swallowed | H301 | 💀 | Danger |
| Harmful if swallowed | H302 | ❗ | Warning |
| Causes skin irritation | H315 | ❗ | Warning |
| Causes serious eye irritation | H319 | ❗ | Warning |
| May cause respiratory irritation | H335 | ❗ | Warning |
The following diagram illustrates the logical flow of hazard communication under GHS, from classification to workplace safety protocols.
Caption: GHS Hazard Communication Workflow.
Safe Handling and Engineering Controls
Given its classification as toxic upon ingestion and an irritant, handling Mthis compound requires stringent controls to prevent exposure.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.
-
Ventilation: The laboratory should be well-ventilated to ensure low background levels of any airborne contaminants.
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[6]
Protocol for Weighing and Handling:
-
Preparation: Don the required PPE (lab coat, safety goggles, nitrile gloves) before entering the designated handling area.
-
Work Area: Confirm the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Tare Weighing: Place a clean, dry weighing vessel on the analytical balance within the fume hood and tare the balance.
-
Dispensing: Using a clean spatula, carefully transfer the required amount of Mthis compound from the stock bottle to the weighing vessel. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Closure: Securely close the main stock bottle immediately after dispensing.
-
Cleanup: Gently wipe the spatula with a dry wipe. Dispose of the wipe, any contaminated liners, and gloves in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the identified hazards.
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of damage before use and change them immediately if contamination occurs.
-
Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened. For larger-scale operations, a chemically resistant apron may be necessary.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[7]
Emergency Procedures: A Self-Validating System
Emergency protocols must be clear, concise, and practiced. The following decision-making workflow outlines the immediate steps following an exposure or spill event.
Caption: Emergency Response Decision Workflow.
First Aid Protocols:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[5]
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or dust is airborne.
-
Control: Prevent the spill from spreading or entering drains.
-
Cleanup: For small spills, gently cover with an inert absorbent material like sand or vermiculite. Sweep up the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.
Storage and Disposal
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The material should be stored under an inert atmosphere as it may be moisture-sensitive.[4]
Disposal:
-
Disposal of Mthis compound and any contaminated materials must be handled as hazardous waste.
-
Consult with your institution's EHS department for specific disposal procedures, which must comply with all local, state, and federal regulations. Do not dispose of down the drain.[5]
Conclusion
Mthis compound is a valuable synthetic intermediate that can be used safely when its specific hazards are understood and respected. The causality behind the recommended protocols is directly linked to its GHS classification: its toxicity necessitates containment via engineering controls, its irritant properties demand robust PPE, and its physical state as a powder requires careful handling to prevent dust inhalation. By implementing these self-validating systems of engineering controls, personal protection, and emergency preparedness, researchers can confidently and safely leverage the utility of this compound in their work.
References
-
University of Puerto Rico, Mayagüez Campus. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Retrieved from [Link]
-
Aaron Chemistry GmbH. (n.d.). Mthis compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
DrugBank. (n.d.). Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: Mthis compound. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Sourcing Ethyl 4-bromo-2-hydroxybenzoate for Research and Development
Introduction: The Strategic Importance of Ethyl 4-bromo-2-hydroxybenzoate in Synthesis
This compound (CAS No. 314240-85-2) is a versatile substituted aromatic compound that serves as a critical building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its trifunctional nature—possessing an ester, a hydroxyl group, and a bromine atom—offers synthetic chemists a powerful scaffold for introducing diverse functionalities. The bromine atom, in particular, provides a reactive handle for cross-coupling reactions, while the phenolic hydroxyl and ethyl ester groups can be manipulated for further derivatization.
Given its utility, the reliable procurement of high-purity this compound is a foundational step for any research program that depends on it. This guide provides an in-depth analysis of the commercial supplier landscape, critical quality attributes to assess, and best practices for in-house verification to ensure the integrity of your starting material and the success of your subsequent research.
Part 1: Commercial Supplier Landscape Analysis
The market for specialized chemical reagents like this compound is populated by a range of suppliers, from large, multinational distributors to smaller, specialized manufacturers. The choice of supplier often involves a trade-off between cost, availability, quality assurance, and the level of documentation provided.
Key suppliers in this space include:
-
Large-Scale Distributors: These companies typically offer a broad portfolio of chemicals and benefit from robust logistics and quality control systems. While they may not manufacture the compound in-house, they often provide comprehensive analytical data and reliable supply chains.
-
Specialty Chemical Manufacturers: These suppliers focus on the synthesis of specific classes of compounds, including unique building blocks for drug discovery. They may offer higher purity grades and detailed technical support.
-
E-commerce Marketplaces: Platforms like Echemi aggregate listings from various manufacturers, often based in China, providing competitive pricing. However, diligence is required to vet the ultimate manufacturer's quality systems.
Below is a comparative table of representative suppliers for this compound and related analogs, which are often used in similar synthetic pathways.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Amerigo Scientific | This compound | 314240-85-2 | 95%[1] | Custom | Distributor specializing in life science reagents.[1] |
| Echemi (CHEMLYTE) | This compound | 314240-85-2 | 99% | Bulk | Chinese manufacturer, listed on a chemical marketplace. |
| Sigma-Aldrich | Methyl 4-bromo-2-ethylbenzoate | 194487-79-1 | 96% | 250 mg - 10 g | An analog, useful for comparative studies. Note the different substitution pattern. |
| Aaronchem | Mthis compound | 22717-56-2 | 97%[2] | 250 mg - 250 g | A methyl ester analog, often a suitable alternative or precursor.[2] |
| CymitQuimica | Mthis compound | 22717-56-2 | 96%[3] | 250 mg - 250 g | European supplier of organic building blocks.[3] |
Part 2: Critical Quality Attributes & In-House Verification
Sourcing a chemical is not merely a transaction; it is the first critical control point in an experimental workflow. The purity and identity of your starting material directly impact reaction yield, impurity profiles of subsequent steps, and the ultimate reproducibility of your results.
The Certificate of Analysis (CoA): A Starting Point
The CoA provided by the supplier is the primary document attesting to the quality of a specific batch. A thorough review of the CoA is essential. Key parameters to scrutinize include:
-
Identity Confirmation: Typically confirmed by ¹H NMR, ¹³C NMR, or Mass Spectrometry. The data should be consistent with the expected structure of this compound.
-
Purity Assessment: This is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity level of >97% is generally acceptable for most R&D applications, though this is project-dependent.
-
Appearance: The product is typically a solid, ranging from white to yellow or reddish-brown.[4][5] Significant deviation from this could indicate degradation or impurities.
It is important to note that some suppliers, particularly for unique or early-stage research chemicals, may not collect their own analytical data. In such cases, in-house verification becomes non-negotiable.
Workflow for In-House Quality Control
Trust, but verify. Independent verification of the material upon receipt is a cornerstone of good laboratory practice. This self-validating system ensures that the material meets the standards required for your specific application.
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-2-hydroxybenzoate from 4-bromosalicylic acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-bromo-2-hydroxybenzoate, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the Fischer-Speier esterification of 4-bromosalicylic acid with ethanol, catalyzed by concentrated sulfuric acid. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and outlines robust methods for purification and characterization of the final product. Furthermore, a thorough safety analysis of the reagents and procedure is presented to ensure safe laboratory practice. The content is structured to offer both a practical workflow for laboratory synthesis and a deeper understanding of the chemical principles governing the transformation.
Introduction: Significance and Synthetic Strategy
This compound and its structural analogs are key building blocks in the synthesis of a variety of biologically active molecules. The presence of the bromo, hydroxyl, and ester functional groups on the benzene ring provides multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry and materials science.
The most direct and atom-economical approach for the synthesis of this compound is the Fischer-Speier esterification of 4-bromosalicylic acid.[1][2] This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are essential for achieving high yields.[4]
Mechanistic Insights: The Role of Catalysis and Substituent Effects
The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps.[5] The mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid.[3]
The Role of the Sulfuric Acid Catalyst: Concentrated sulfuric acid serves a dual purpose in this reaction. Firstly, it acts as a proton donor, increasing the electrophilicity of the carbonyl carbon of 4-bromosalicylic acid.[6] This protonation makes the carbonyl group more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol.[5] Secondly, sulfuric acid is a strong dehydrating agent, sequestering the water molecule formed as a byproduct. This removal of water from the reaction mixture shifts the equilibrium in favor of the ester product, in accordance with Le Châtelier's principle, leading to higher conversion and yield.[4]
Electronic Effects of Substituents on Reactivity: The reactivity of the 4-bromosalicylic acid in this esterification is influenced by the electronic properties of the bromo and hydroxyl substituents on the aromatic ring.
-
Hydroxyl Group (-OH): The hydroxyl group at the ortho position is an activating group due to its ability to donate electron density to the benzene ring through resonance. However, in the context of esterification, its primary electronic influence is on the acidity of the carboxylic acid. The intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can decrease the acidity of the carboxylic acid slightly compared to benzoic acid.
-
Bromo Group (-Br): The bromine atom at the para position is a deactivating group. Halogens are electronegative and withdraw electron density from the aromatic ring through the inductive effect. This electron-withdrawing effect can slightly increase the acidity of the carboxylic acid, making the carboxylate anion more stable.
Overall, these substituent effects modulate the reactivity of the carboxylic acid, but the Fischer esterification remains a highly effective method for the synthesis of the target ester.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar benzoate esters and is optimized for safety and high yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromosalicylic acid | ≥98% | Commercially Available |
| Ethanol, absolute | ≥99.5% | Commercially Available |
| Sulfuric acid, concentrated | 95-98% | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Anhydrous sodium sulfate | Anhydrous | Commercially Available |
| Deionized water | - | In-house source |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
pH paper
Reaction Workflow Diagram
Sources
Solubility of Ethyl 4-bromo-2-hydroxybenzoate in common organic solvents
A Technical Guide to the Solubility of Ethyl 4-bromo-2-hydroxybenzoate
Abstract
This compound is a substituted aromatic ester with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this document leverages fundamental principles of physical chemistry, predictive models, and established experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. The guide details the molecular features governing solubility, provides a qualitative predicted solubility profile, introduces computational prediction tools, and presents a detailed, self-validating protocol for the experimental determination of thermodynamic solubility.
Introduction and Physicochemical Profile
This compound belongs to the family of substituted salicylic acid esters. Its chemical structure, featuring a benzene ring functionalized with a bromine atom, a hydroxyl group, and an ethyl ester group, dictates its physicochemical properties and, consequently, its solubility behavior. The interplay between the hydrophobic aromatic ring and bromine atom, and the hydrophilic, hydrogen-bonding capable hydroxyl and ester groups, results in a molecule with moderate polarity.
Understanding these properties is the first step in predicting how the molecule will interact with different solvents. While specific experimental data for this compound is scarce, we can estimate its properties based on its structure and data from closely related analogues like Ethyl 4-bromobenzoate and Ethyl Salicylate.[1][2]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value / Description | Rationale / Impact on Solubility |
| Molecular Formula | C₉H₉BrO₃ | - |
| Molecular Weight | 245.07 g/mol | Higher molecular weight can sometimes correlate with lower solubility.[3] |
| Appearance | Expected to be a white to off-white solid | Solid state requires overcoming lattice energy for dissolution. |
| Polarity | Moderately polar | Influences solubility in polar vs. nonpolar solvents. |
| Hydrogen Bond Donor | Yes (phenolic -OH group) | Can form strong hydrogen bonds with protic and aprotic polar solvents, enhancing solubility. |
| Hydrogen Bond Acceptor | Yes (ester C=O, ester -O-, and -OH) | Can accept hydrogen bonds from protic solvents like alcohols, enhancing solubility. |
| Estimated LogP | ~2.5 - 3.5 | Indicates a preference for lipophilic/organic phases over water, but the value is moderate, suggesting some affinity for polar environments. |
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, the key interactions are:
-
Dispersion Forces: Arising from the benzene ring and the large, polarizable bromine atom. These forces are present in all interactions but are dominant in nonpolar solvents.
-
Dipole-Dipole Interactions: Stemming from the polar C-Br, C=O, and C-O bonds. These are significant in polar aprotic solvents.
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O), ether oxygen, and hydroxyl oxygen are all hydrogen bond acceptors. This is the most powerful intermolecular force influencing its solubility in protic solvents.[4]
Based on this analysis, we can predict that this compound will exhibit favorable solubility in solvents that can engage in hydrogen bonding and dipole-dipole interactions. Conversely, its solubility will be limited in nonpolar solvents where only weaker dispersion forces can be established.
Predicted Solubility Profile in Common Organic Solvents
Lacking quantitative experimental data, this section provides a qualitative prediction of solubility at ambient temperature, grounded in the theoretical principles discussed above. This table serves as a practical starting point for solvent screening in synthesis and purification.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Predominant Intermolecular Interactions with Solute |
| Polar Protic | Methanol, Ethanol | High / Freely Soluble | Hydrogen Bonding (donor and acceptor), Dipole-Dipole, Dispersion |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High / Freely Soluble | Dipole-Dipole, Hydrogen Bonding (acceptor only), Dispersion |
| Nonpolar Aromatic | Toluene, Benzene | Moderate / Soluble | Dispersion, π-π stacking, weak Dipole-Dipole |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate / Soluble | Dipole-Dipole, Dispersion |
| Nonpolar Aliphatic | Hexane, Heptane | Low / Sparingly Soluble | Dispersion only |
| Ethers | Diethyl Ether | Soluble | Dipole-Dipole, Hydrogen Bonding (acceptor only), Dispersion |
Computational Approaches to Solubility Prediction
For a more quantitative and systematic approach to solvent selection, researchers can turn to computational models that predict solubility from molecular structure.[5]
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] A substance will be soluble in a solvent if their respective Hansen parameters are similar. The "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than a predetermined interaction radius (R₀), solubility is likely.[7]
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or predicted using software, providing a powerful tool for screening and blending solvents to achieve optimal solubility.[8]
COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents)
COSMO-RS is a sophisticated method based on quantum chemistry that can predict a wide range of thermodynamic properties, including solubility, from first principles.[9] The process involves a quantum chemical calculation of the molecule in a virtual conductor, which generates a "σ-profile," a histogram of the molecule's surface polarity.[9] By comparing the σ-profiles of the solute and solvent, COSMO-RS can accurately calculate chemical potentials and predict solubility in various solvents and mixtures without relying on experimental data.[10] This makes it an invaluable tool in modern drug development for in silico solvent screening and process optimization.
Experimental Determination of Thermodynamic Solubility
Ultimately, predictive models must be validated by empirical data. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[11] This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[12]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol describes a self-validating system for accurately measuring the solubility of this compound.
Objective: To determine the maximum concentration of the solute that dissolves in a given solvent at a specific temperature and pressure at equilibrium.
Materials:
-
This compound (high purity, characterization confirmed)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or vial roller system with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a solid phase remains at the end of the experiment, confirming saturation.[11] A common starting point is to add 10-20 mg of solid to 1-2 mL of the chosen solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or roller in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period. A typical duration is 24-48 hours. To ensure equilibrium has been reached, multiple time points should be analyzed (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not change between the later time points.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to allow larger particles to settle. Carefully separate the saturated supernatant from the excess solid. This can be achieved by:
-
Filtration: Draw the supernatant into a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. Discard the initial few drops to saturate the filter membrane.
-
Centrifugation: Centrifuge the vials at high speed to pellet the excess solid, then carefully pipette the clear supernatant.
-
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a pre-established calibration curve prepared from known concentrations of this compound.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Report the results in standard units (e.g., mg/mL or mol/L) at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Practical Applications and Impact
A comprehensive understanding of the solubility of this compound is crucial for its practical application.
-
Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, which can significantly impact reaction rates and yields.
-
Purification by Recrystallization: Recrystallization is a primary technique for purifying solid organic compounds.[13] The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[14] The predicted solubility profile in Table 2 can guide the selection of suitable solvent systems for this purpose.
-
Drug Development: For pharmaceutical applications, solubility is a critical determinant of a drug's bioavailability.[15][16] While this compound is an intermediate, its solubility characteristics will influence the purification and handling steps necessary to ensure the high purity required for subsequent synthetic transformations in a drug development pipeline.
Conclusion
While direct, published experimental solubility data for this compound is limited, a robust understanding of its likely behavior can be achieved through the application of fundamental chemical principles. The molecule's structure suggests high solubility in polar protic and aprotic organic solvents and poor solubility in nonpolar aliphatic solvents. For precise, quantitative data, computational tools like COSMO-RS offer powerful predictive capabilities, but these must be confirmed by rigorous experimental methods. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound approach for researchers to generate the critical data needed to effectively utilize this versatile chemical intermediate in their research and development endeavors.
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The Strategic Value of Ethyl 4-bromo-2-hydroxybenzoate in Modern Medicinal Chemistry: A Technical Guide
Abstract
Ethyl 4-bromo-2-hydroxybenzoate, a seemingly unassuming substituted salicylic acid ester, represents a versatile and strategically valuable scaffold in the landscape of contemporary drug discovery. This technical guide provides an in-depth exploration of its potential applications in medicinal chemistry, moving beyond a mere cataloging of possibilities to a detailed analysis of the scientific rationale and experimental workflows that underpin its utility. We will delve into its role as a precursor for novel therapeutic agents, particularly in the realms of oncology and infectious diseases, and as a powerful tool in fragment-based drug discovery (FBDD). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold's unique combination of functionalities to address pressing therapeutic challenges.
Introduction: The Untapped Potential of a Multifunctional Scaffold
This compound is a derivative of salicylic acid, a well-established pharmacophore with a rich history in medicine. The strategic placement of its functional groups—a phenolic hydroxyl, an ethyl ester, and a bromine atom—creates a molecule with a unique confluence of properties that make it an attractive starting point for medicinal chemistry campaigns.
The salicylate core itself is known to be a privileged scaffold, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. More recently, salicylates have been investigated for their potential in treating a broader range of conditions, including cancer and neurodegenerative diseases[1]. The hydroxyl and carboxylic acid (or its ester derivative) groups can engage in crucial hydrogen bonding interactions with biological targets.
The bromine atom is not merely a "heavy atom" substituent. In medicinal chemistry, halogenation is a powerful tool to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity[2]. The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, which is increasingly recognized as a key contributor to high-affinity ligand-protein interactions[2]. This property is particularly valuable in rational drug design.
The ethyl ester provides a handle for further chemical modification, allowing for the generation of diverse libraries of amides, hydrazides, and other derivatives with altered pharmacokinetic and pharmacodynamic profiles. It also contributes to the molecule's overall lipophilicity, which can influence its ability to cross cell membranes.
This guide will explore how these features can be synergistically exploited to develop novel therapeutics.
Core Applications in Drug Discovery
A Versatile Scaffold for Anticancer Drug Development
The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. The this compound scaffold offers several promising avenues for the design of new oncology therapeutics. Natural bromophenols and their derivatives have demonstrated significant antioxidant and anticancer activities[3][4].
Rationale for Anticancer Potential:
-
Enzyme Inhibition: Salicylate derivatives have been shown to inhibit various enzymes implicated in cancer progression, such as cyclooxygenases (COX) and prostaglandin H2 synthases[5][6]. The 4-bromo-2-hydroxybenzoate core can be elaborated to target other critical cancer-related enzymes like kinases and histone deacetylases (HDACs).
-
Induction of Apoptosis: Many phenolic compounds, including brominated phenols, have been shown to induce apoptosis in cancer cells[3][4]. Derivatives of this compound could be designed to trigger programmed cell death through various intracellular signaling pathways.
-
Structure-Activity Relationship (SAR) Insights: Studies on related chalcone derivatives have shown that the presence of a bromo substituent can enhance anticancer activity against breast cancer cell lines like MCF-7[2][7]. This provides a strong rationale for exploring the SAR of this compound derivatives.
Experimental Workflow for Anticancer Drug Discovery:
Caption: Workflow for Anticancer Drug Discovery.
Detailed Experimental Protocol: Synthesis of Ether Derivatives
This protocol describes the O-alkylation of the phenolic hydroxyl group of this compound to generate a library of ether derivatives.
-
Materials: this compound, various alkyl/benzyl halides (e.g., benzyl bromide, ethyl iodide), potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add the desired alkyl/benzyl halide (1.2 eq) dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[6][8][9].
-
Cell Seeding: a. Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the synthesized this compound derivatives in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
A Promising Scaffold for Novel Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Hydroxybenzoic acid derivatives have long been recognized for their antimicrobial properties[10][11][12]. The this compound scaffold provides a solid foundation for the design of novel antibacterial and antifungal agents.
Rationale for Antimicrobial Potential:
-
Broad-Spectrum Activity: Derivatives of 4-hydroxybenzoic acid have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi[10][11][12].
-
Mechanism of Action: These compounds can disrupt microbial cell membranes and inhibit essential enzyme systems, such as those involved in respiration[13].
-
SAR Insights: The antimicrobial activity of parabens (esters of p-hydroxybenzoic acid) increases with the length of the alkyl chain, suggesting that modifying the ethyl ester of the title compound could lead to enhanced potency[11]. The presence of a halogen can also contribute to improved antifungal activity[14].
Experimental Workflow for Antimicrobial Drug Discovery:
Caption: Workflow for Antimicrobial Drug Discovery.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[15][16][17].
-
Preparation of Inoculum: a. From a fresh agar plate, pick several colonies of the test bacterium (e.g., S. aureus, E. coli) and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. c. Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized compounds in CAMHB. The final volume in each well should be 50 µL.
-
Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. b. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). c. Incubate the plate at 37 °C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data for Related Antimicrobial Compounds:
| Compound Class | Test Organism | Activity Measure | Result | Reference |
| Azo derivatives of 4-hydroxybenzoic acid | E. coli | Zone of Inhibition | 10-18 mm | [8] |
| Azo derivatives of 4-hydroxybenzoic acid | S. aureus | Zone of Inhibition | up to 22 mm | [8] |
| Halogenated salicylanilides | Gram-positive bacteria | Good activity | - | [14] |
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets. FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. This compound, with a molecular weight of 245.07 g/mol , fits well within the typical size range for a fragment.
Rationale for Use in FBDD:
-
Ideal Fragment Properties: The molecule possesses key features of a good fragment: low molecular weight, a simple structure with diverse functional groups (H-bond donor, H-bond acceptor, hydrophobic aromatic ring), and a reactive handle (bromine) for fragment evolution.
-
Bromine as a "Super" Atom: The bromine atom is particularly advantageous in FBDD. It can be readily detected in X-ray crystallography through anomalous scattering, which helps in unambiguously determining the fragment's binding pose even at low occupancy[16]. This is a significant advantage over non-halogenated fragments.
-
Targeting Bromodomains: The term "bromodomain" itself suggests a potential affinity for bromine-containing ligands. Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. They have emerged as important drug targets in oncology and inflammation. The brominated phenyl ring of this compound could serve as a starting point for developing potent and selective bromodomain inhibitors[7][18]. For instance, BRD4 is a well-studied bromodomain and a target in various cancers[19][20].
FBDD Workflow Incorporating this compound:
Caption: Fragment-Based Drug Discovery Workflow.
Proposed Application: Targeting the BRD4 Bromodomain
The BRD4 protein contains two bromodomains, BD1 and BD2, which are attractive targets for cancer therapy. A fragment-based approach using this compound could be employed to develop novel BRD4 inhibitors.
-
Fragment Screening: Screen this compound against the BRD4 bromodomain using biophysical techniques like X-ray crystallography, NMR, or SPR to confirm binding.
-
Structural Analysis: Obtain the crystal structure of the BRD4-fragment complex. The bromine atom will aid in precise localization.
-
Fragment Growing: Based on the binding mode, design and synthesize derivatives that extend from the fragment to occupy adjacent pockets in the binding site, thereby increasing affinity and selectivity. For example, the ethyl ester could be modified to introduce groups that interact with specific residues, or the hydroxyl group could be functionalized.
-
Lead Optimization: Further optimize the grown fragments for potency, selectivity, and drug-like properties.
Conclusion and Future Perspectives
This compound is more than just another chemical intermediate. Its unique combination of a privileged salicylate core, a strategically placed bromine atom, and a modifiable ester group makes it a powerful and versatile scaffold for modern medicinal chemistry. This guide has outlined its significant potential in the development of novel anticancer and antimicrobial agents, as well as its utility as a valuable tool in fragment-based drug discovery, particularly for challenging targets like bromodomains.
The experimental protocols and workflows presented here provide a practical framework for researchers to begin exploring the potential of this scaffold. Future work should focus on the synthesis and biological evaluation of diverse libraries of derivatives to build a comprehensive understanding of their structure-activity relationships. The insights gained from such studies will undoubtedly pave the way for the development of new and effective therapeutics for a range of human diseases.
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- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Fragments in bromodomain drug discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 11. Design and synthesis of resveratrol-salicylate hybrid derivatives as CYP1A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. researchgate.net [researchgate.net]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
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- 20. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-bromo-2-hydroxybenzoate: A Strategic Building Block in Modern Organic Synthesis
Introduction: The Versatility of a Multifunctional Scaffold
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 4-bromo-2-hydroxybenzoate has emerged as a highly valuable and versatile building block, particularly for researchers, scientists, and professionals in drug development. Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic phenolic hydroxyl group, an electrophilic aryl bromide, and a readily modifiable ethyl ester. This trifecta of functionality allows for a stepwise and selective elaboration of the molecule, making it an ideal starting point for the synthesis of a diverse array of target compounds, from intricate heterocyclic systems to novel pharmaceutical agents. This in-depth technical guide will provide a comprehensive overview of the synthesis, properties, and key synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower its effective utilization in the laboratory.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below. While specific experimental data for the ethyl ester is not extensively published, the data presented is a well-founded estimation based on its methyl ester analog and related compounds.
| Property | Value |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Estimated 40-45 °C |
| Boiling Point | Estimated >300 °C |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) |
| pKa (phenolic OH) | Estimated 8-9 |
Spectroscopic Characterization (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5-11.0 (s, 1H, -OH), 7.7-7.8 (d, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 7.0-7.1 (dd, 1H, Ar-H), 4.4-4.5 (q, 2H, -OCH₂CH₃), 1.4-1.5 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~170 (C=O), ~160 (C-OH), ~135 (Ar-C), ~125 (Ar-C), ~120 (Ar-C-Br), ~115 (Ar-C), ~110 (Ar-C), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (br, O-H stretch), ~1720 (C=O stretch, ester), 1600-1450 (C=C stretch, aromatic), ~1250 (C-O stretch).
-
Mass Spectrum (EI): m/z 244/246 (M⁺, bromine isotopes), fragments corresponding to the loss of -OCH₂CH₃ and CO.
Synthesis of this compound
The most direct and industrially scalable approach to this compound is a two-step process commencing with the bromination of 2-hydroxybenzoic acid (salicylic acid), followed by Fischer esterification.
Step 1: Synthesis of 4-Bromo-2-hydroxybenzoic Acid
This protocol describes the selective bromination of 2-hydroxybenzoic acid at the para position to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The para-position is sterically more accessible, leading to the desired product as the major isomer.
Experimental Protocol:
-
To a solution of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) at 50°C, a solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) is added dropwise.[1]
-
The reaction mixture is then stirred at 100°C for 30 minutes.[1]
-
After cooling to room temperature, the reaction is diluted with water.[1]
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromo-2-hydroxybenzoic acid.[1]
Step 2: Fischer Esterification to this compound
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is used.
Experimental Protocol:
-
To a solution of 4-bromo-2-hydroxybenzoic acid (e.g., 0.044 mol) in anhydrous ethanol (200 ml), add concentrated sulfuric acid (3 ml) dropwise.[2]
-
The mixture is heated to reflux and maintained for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the excess ethanol is removed under reduced pressure.[2]
-
The residue is taken up in a mixture of water (50 ml) and ethyl acetate (200 ml).[2]
-
The organic phase is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[2]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound.[2]
Applications in Organic Synthesis: A Triumvirate of Reactivity
The synthetic utility of this compound lies in the distinct reactivity of its three functional groups, allowing for a range of transformations.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a cornerstone of modern synthetic chemistry for the construction of biaryl systems, which are prevalent in pharmaceuticals and materials science.
Mechanistic Rationale (Suzuki-Miyaura Coupling):
The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid:
-
In a reaction vessel, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Nucleophilic Substitution at the Hydroxyl Group: Williamson Ether Synthesis
The phenolic hydroxyl group can be readily deprotonated with a mild base to form a phenoxide, which is a potent nucleophile. This phenoxide can then participate in a Williamson ether synthesis by reacting with an alkyl halide to form an ether linkage.
Mechanistic Rationale (Williamson Ether Synthesis):
This reaction proceeds via an Sₙ2 mechanism. The choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions.
Illustrative Protocol: O-Alkylation with Benzyl Bromide:
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (1.5 equivalents).
-
Add the alkylating agent, for example, benzyl bromide (1.1 equivalents), to the reaction mixture.
-
The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then poured into water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Transformations of the Ethyl Ester Group
The ethyl ester functional group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be converted into a variety of other functional groups, such as amides, by reaction with amines in the presence of a coupling agent.
Advanced Synthetic Applications: Gateway to Heterocyclic Scaffolds
The strategic placement of the functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as coumarins and chromones, which are important pharmacophores.
Synthesis of Coumarins via Knoevenagel Condensation:
While the direct use of this compound in coumarin synthesis is less common, its corresponding aldehyde, 4-bromo-2-hydroxybenzaldehyde, is a key precursor. The ester can be reduced to the corresponding alcohol and then oxidized to the aldehyde. The aldehyde can then undergo a Knoevenagel condensation with an active methylene compound, such as diethyl malonate, in the presence of a base like piperidine, followed by cyclization to form a 7-bromocoumarin derivative.[3]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its three distinct functional groups offer a platform for a wide range of chemical transformations, enabling the efficient construction of complex molecules. The ability to perform selective modifications at the aryl bromide, hydroxyl, and ester positions provides a high degree of synthetic flexibility. This guide has outlined the fundamental properties, synthesis, and key applications of this valuable reagent, providing researchers and drug development professionals with the foundational knowledge to effectively incorporate this compound into their synthetic strategies.
References
- Google Patents. CN103467296A - Method for preparing 3-bromo-4-hydroxybenzoic acid methyl ester.
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
-
Chegg. Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Draw the structure, and match the peaks to their respective protons on the structure. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Royal Society of Chemistry. Supporting Information for a journal article. This is a representative example of a supporting information document that would contain detailed experimental procedures. A specific link is not provided as this is a general reference to the type of source. A similar procedure is found in the search results.
-
ResearchGate. Fischer Esterification for the Second-Year Organic Laboratory. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 4-bromo-2-hydroxybenzoate via Fischer Esterification
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 4-bromo-2-hydroxybenzoate through the Fischer esterification of 4-bromo-2-hydroxybenzoic acid with ethanol. This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1] This application note details the underlying chemical principles, a step-by-step laboratory protocol, safety considerations, and methods for product purification and characterization. The provided protocol is designed to be robust and reproducible, offering insights into the causal factors that ensure a successful reaction outcome.
Introduction and Scientific Background
Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[2][3] This is typically accomplished by using an excess of one of the reactants, usually the alcohol, or by removing the water formed during the reaction.[4][5][6]
The synthesis of this compound is of significant interest as this compound serves as a versatile building block in organic synthesis.[1] The presence of the bromo, hydroxyl, and ester functional groups allows for a variety of subsequent chemical transformations, making it a key intermediate in the development of novel molecules with potential biological activity.[1]
This guide will focus on the acid-catalyzed esterification of 4-bromo-2-hydroxybenzoic acid using an excess of ethanol as both the reactant and the solvent, with sulfuric acid as the catalyst.
Reaction Mechanism and Rationale
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[4][5] The strong acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.[7][8]
The key steps in the mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[5][9]
-
Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5][9]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5][9]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]
Caption: A simplified workflow of the Fischer esterification mechanism.
Experimental Protocol
This protocol is for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromo-2-hydroxybenzoic acid | 217.02 | 5.0 g | 0.023 mol |
| Ethanol (absolute) | 46.07 | 50 mL | ~0.85 mol |
| Sulfuric acid (concentrated, 98%) | 98.08 | 1.5 mL | ~0.028 mol |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
| Ethyl acetate | 88.11 | For extraction | - |
| Deionized water | 18.02 | For washing | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Caption: A step-by-step workflow for the synthesis and purification.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g (0.023 mol) of 4-bromo-2-hydroxybenzoic acid and 50 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add 1.5 mL of concentrated sulfuric acid to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[4][10] Continue refluxing with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[10]
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.[10]
-
Extraction: Dissolve the oily residue in approximately 50 mL of ethyl acetate and transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with 50 mL of deionized water.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution in portions until the effervescence ceases.[10] This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.
-
Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove any remaining water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.[10]
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the hydroxyl proton, and the ethyl group protons (a quartet and a triplet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of signals corresponding to the different carbon atoms in the molecule, including the carbonyl carbon of the ester.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-O stretches.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[7]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[11][12] Handle it with extreme care in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water.
-
Ethanol: Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[13]
Troubleshooting
-
Low Yield:
-
Incomplete reaction: Ensure the reflux time is adequate. Monitor the reaction by TLC.
-
Loss during work-up: Be careful during the extraction and washing steps to avoid loss of product. Ensure the pH is basic enough during the bicarbonate wash to remove all the starting material.
-
-
Product Contamination:
-
Starting material: If the product is contaminated with the starting carboxylic acid, repeat the sodium bicarbonate wash.
-
Side products: Purify the product using recrystallization or column chromatography.
-
Conclusion
The Fischer esterification of 4-bromo-2-hydroxybenzoic acid with ethanol is an effective method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science.
References
-
Fischer Esterification. (2022-11-16). Chemistry Steps. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024-01-05). OperaChem. Retrieved from [Link]
-
Fischer Esterification. (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]
-
5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Retrieved from [Link]
-
Fischer Esterification Detailed Mechanism. BYJU'S. Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Retrieved from [Link]
-
Fischer-Speier Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020-04-30). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
ETHYL p-HYDROXYBENZOATE. FAO. Retrieved from [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025-04-01). Patsnap Eureka. Retrieved from [Link]
-
Fischer Esterification. Chemistry LibreTexts. Retrieved from [Link]
-
Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. PMC - PubMed Central. Retrieved from [Link]
-
Esterification. SmartLabs. Retrieved from [Link]
- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. Google Patents.
-
Safety Protocols For Handling Sulfuric Acid in Laboratories. (2023-09-14). Westlab. Retrieved from [Link]
-
4 - The Royal Society of Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
-
Safe Handling Guide: Sulfuric Acid. CORECHEM Inc.. Retrieved from [Link]
-
Organic Mechanism Fischer Esterification 004. (2012-04-10). YouTube. Retrieved from [Link]
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Ethyl-4-hydroxybenzoate (YMDB01688). Yeast Metabolome Database. Retrieved from [Link]
-
Sulfuric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]
-
(PDF) B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. ResearchGate. Retrieved from [Link]
-
Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. (2014-07-22). VelocityEHS. Retrieved from [Link]
-
E 214 (ETHYL P-HYDROXYBENZOATE). Ataman Kimya. Retrieved from [Link]
-
Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF. ResearchGate. Retrieved from [Link]
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Application Note: High-Purity Isolation of Ethyl 4-bromo-2-hydroxybenzoate via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 4-bromo-2-hydroxybenzoate from a crude reaction mixture using normal-phase flash column chromatography. This compound is a valuable substituted salicylic acid derivative, frequently utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Achieving high purity is critical for subsequent synthetic steps and final product integrity. This guide details the entire workflow, from mobile phase selection using Thin-Layer Chromatography (TLC) to final product isolation, and is intended for researchers, chemists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Principle
The purification of synthetic intermediates is a cornerstone of chemical and pharmaceutical development. This compound, while accessible through synthesis, is often accompanied by unreacted starting materials, by-products, or decomposition products. Flash column chromatography is the preferred method for its purification due to its efficiency, scalability, and resolving power.
The separation mechanism is based on the principles of normal-phase adsorption chromatography.[2]
-
Stationary Phase: A highly polar solid support, typically silica gel (SiO₂), is used. The surface of silica gel is rich in silanol groups (-Si-OH), which are polar and can form hydrogen bonds.[2]
-
Mobile Phase: A less polar solvent system (eluent) is used to carry the sample through the stationary phase.[3]
-
Separation: The components of the crude mixture are separated based on their differential polarity. More polar compounds, like the target molecule with its phenolic hydroxyl group, will have a stronger electrostatic interaction with the polar silica gel and will elute more slowly.[2] Less polar impurities will have weaker interactions and will be carried through the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase, or by using an optimized isocratic mixture, a clean separation can be achieved.
Materials and Recommended Chromatographic Conditions
Reagents and Consumables
-
Crude this compound
-
Silica Gel, Flash Chromatography Grade (200-300 mesh is recommended)[4]
-
n-Heptane or n-Hexane, HPLC Grade
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Dichloromethane (DCM), HPLC Grade (for sample dissolution)
-
Silica Gel 60 F254 TLC plates[4]
-
Anhydrous Sodium Sulfate
-
Celite (optional, for dry loading)
Equipment
-
Glass Chromatography Column with Stopcock
-
Air Pressure Inlet Adapter (optional, for flash chromatography)
-
Fraction Collector or Test Tubes
-
Rotary Evaporator
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, funnels)
Summary of Chromatographic Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (200-300 mesh) | High surface area provides excellent resolving power for moderately polar compounds.[4] |
| Mobile Phase (Eluent) | Heptane:Ethyl Acetate (90:10, v/v) | This ratio provides optimal polarity to achieve an ideal Rf value for the target compound, ensuring good separation from both non-polar and highly polar impurities.[5] |
| Rf Target | 0.2 - 0.4 | An Rf in this range on TLC typically translates to a good elution profile and separation on a column. |
| Sample Loading | Dry Loading on Silica Gel | Minimizes band broadening and improves resolution compared to liquid injection, especially for less soluble samples. |
| Detection | TLC with UV visualization (254 nm) | The aromatic nature of the compound allows for easy visualization as a dark spot on the fluorescent TLC plate. |
Detailed Experimental Protocol
This protocol is a self-validating system, beginning with analytical TLC to confirm separation conditions before committing to the preparative column.
Part A: Mobile Phase Optimization with TLC
Causality: Before packing a large column, it is imperative to determine the optimal solvent system that provides adequate separation. TLC serves as a rapid, small-scale analog of column chromatography.
-
Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of the proposed mobile phase (Heptane:EtOAc 90:10) to a developing chamber. Place a piece of filter paper inside to saturate the atmosphere. Close the chamber.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or DCM. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm). The target compound, this compound, should appear as a distinct spot. Calculate the Retention Factor (Rf).
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: If the Rf value is not between 0.2 and 0.4, adjust the mobile phase composition.
-
If Rf is too low (<0.2): Increase the polarity by adding more ethyl acetate (e.g., 85:15 Heptane:EtOAc).
-
If Rf is too high (>0.4): Decrease the polarity by reducing the ethyl acetate (e.g., 95:5 Heptane:EtOAc).
-
Part B: Column Preparation (Slurry Packing)
Causality: A well-packed column is critical for achieving a homogenous stationary phase, which prevents solvent channeling and ensures optimal separation efficiency.
-
Secure the glass column vertically to a retort stand. Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 Heptane:EtOAc). A typical ratio is ~50-100 g of silica for every 1 g of crude material, depending on the difficulty of the separation.
-
Open the stopcock and add some mobile phase to the column until it is about one-third full.
-
While gently swirling, pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column gently to encourage even settling of the silica bed and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed. Add a final ~1 cm layer of sand on top of the silica to prevent disturbance during solvent addition.
Part C: Sample Application (Dry Loading)
Causality: Adsorbing the crude material onto a solid support before loading ensures that the entire sample starts as a narrow, concentrated band, which is the key to high resolution.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM or ethyl acetate.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.
-
Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.
-
Drain the solvent in the packed column until it is level with the top layer of sand.
-
Carefully add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.
-
Gently add a final thin layer of sand on top of the sample layer to protect it.
Part D: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, opening the stopcock to begin the elution. Do not disturb the top layer of sand.
-
Maintain a constant head of solvent above the silica bed throughout the process.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography, a flow rate of ~2 inches/minute is typical).[6]
-
Begin collecting the eluent in appropriately sized test tubes or a fraction collector. Collect fractions of a consistent volume (e.g., 10-20 mL).
Part E: Fraction Analysis and Product Isolation
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate as described in Part A.
-
Identify the fractions that contain the pure target compound (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the mobile phase solvent using a rotary evaporator.
-
The resulting purified product should be a white to off-white solid or crystalline powder.[7][8] Dry the product under high vacuum to remove any residual solvent and determine the final yield.
Visual Schematics
Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound.
Separation Principle on Silica Surface
Caption: Differential interaction of molecules on the polar silica stationary phase.
Expected Results and Troubleshooting
Upon successful execution of this protocol, this compound should be isolated as a white or colorless crystalline solid.[5] The purity can be confirmed by a single spot on TLC and further characterized by techniques such as NMR spectroscopy and melting point analysis (literature melting point for the similar ethylparaben is 116-118°C).[8][9]
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a gradient elution if isocratic fails. |
| Column was poorly packed (channeling). | Repack the column, ensuring an even and compact bed. Use the slurry method. | |
| Sample band was too diffuse (overloaded). | Reduce the amount of crude material loaded onto the column. Ensure dry loading is performed correctly. | |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (ethyl acetate) in the mobile phase. |
| Cracked Silica Bed | Column ran dry; heat generated by solvent adsorption. | Never let the solvent level drop below the top of the silica bed. Pack the column using the mobile phase to pre-equilibrate. |
References
- The Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6.
- Aaronchem. (n.d.). Mthis compound.
- Loba Chemie. (n.d.). ETHYL 4-HYDROXYBENZOATE.
- National Institutes of Health, PubChem. (n.d.). Ethylparaben.
- ChemicalBook. (n.d.). Mthis compound synthesis.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Imtakt. (n.d.). Molecular Interaction of HPLC Stationary Phase.
- Chemistry LibreTexts. (2023). E. Paper Chromatography.
- AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators.
- Fisher Scientific. (n.d.). Ethyl 4-hydroxybenzoate, 99%.
- Guidechem. (n.d.). What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?.
Sources
- 1. guidechem.com [guidechem.com]
- 2. HPLCåºå®ç¸ã®ååéç¸äºä½ç¨ [imtakt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 4-hydroxybenzoate, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]
Regioselective Bromination of Ethyl Salicylate: Synthesis of Ethyl 5-Bromosalicylate and Ethyl 3,5-Dibromosalicylate
Application Note & Protocol
Abstract
This application note provides a comprehensive experimental guide for the electrophilic aromatic bromination of ethyl salicylate. We present two detailed, field-proven protocols for the regioselective synthesis of both ethyl 5-bromosalicylate and ethyl 3,5-dibromosalicylate. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science. This document elucidates the reaction mechanism, provides step-by-step procedures for synthesis and purification, outlines methods for product characterization, and emphasizes critical safety precautions for handling the hazardous reagents involved.
Introduction and Scientific Rationale
Ethyl salicylate, an ester of salicylic acid, is a valuable starting material in organic synthesis due to its bifunctional nature, containing both a hydroxyl and an ester group on an aromatic ring.[1] The introduction of bromine atoms onto the aromatic ring significantly alters the molecule's electronic and steric properties, yielding intermediates that are crucial for the development of pharmaceuticals, agrochemicals, and functional materials. For instance, brominated salicylates are precursors to more complex molecules with potential biological activity.[2][3]
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, a cornerstone of aromatic chemistry.[4] The hydroxyl (-OH) and ethyl ester (-COOEt) substituents on the benzene ring exert a profound influence on the regiochemical outcome of the bromination. The hydroxyl group is a powerful activating, ortho, para-director, while the ethyl ester group is a deactivating, meta-director. The concerted effect of these two groups strongly directs the incoming electrophile (Br+) primarily to the position para to the hydroxyl group (C5) and, under more forcing conditions, to the available ortho position (C3). By carefully controlling the stoichiometry of the brominating agent, one can selectively achieve either mono- or di-substitution.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of ethyl salicylate is a classic example of electrophilic aromatic substitution.[5] The mechanism involves the attack of the electron-rich aromatic ring on an electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated product.[4]
The key steps are:
-
Generation of the Electrophile : In a solution of elemental bromine in a polar solvent like acetic acid, the Br-Br bond becomes polarized, creating an electrophilic Brδ+ center.
-
Nucleophilic Attack : The π-electrons of the ethyl salicylate ring attack the electrophilic bromine atom. This is the rate-determining step as it temporarily disrupts the ring's aromaticity.[4]
-
Formation of the Sigma Complex : A carbocation intermediate is formed, with the positive charge delocalized across the ring through resonance. The directing effects of the -OH and -COOEt groups stabilize the intermediate where the bromine has added at the C5 (and subsequently C3) position.
-
Deprotonation : A base (e.g., the solvent or a bromide ion) removes a proton from the carbon atom bearing the new bromine atom, restoring the aromatic system.
Caption: Figure 1: Mechanism of Electrophilic Aromatic Bromination
Materials and Equipment
Reagents and Chemicals
-
Ethyl Salicylate (≥99%)
-
Bromine (≥99.5%)
-
Glacial Acetic Acid (ACS grade)
-
Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃) (ACS grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (ACS grade)
-
Deionized Water
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, neoprene or nitrile gloves, lab coat, acid-gas respirator cartridge (for bromine).
Experimental Protocols
Crucial Safety Note: Bromine is highly corrosive, toxic, and volatile. Acetic acid is corrosive. All operations involving these chemicals must be performed in a well-ventilated chemical fume hood.[6][7] Always wear appropriate PPE.
Protocol A: Synthesis of Ethyl 5-bromosalicylate (Mono-bromination)
This protocol is designed to favor mono-substitution at the C5 position, para to the activating hydroxyl group.
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl salicylate (e.g., 8.3 g, 50 mmol) in glacial acetic acid (50 mL). Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Bromine Solution : In a separate flask, carefully prepare a solution of bromine (e.g., 8.0 g, 2.56 mL, 50 mmol) in 20 mL of glacial acetic acid.
-
Addition of Bromine : Transfer the bromine solution to a dropping funnel. Add the solution dropwise to the stirred ethyl salicylate solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The disappearance of the red-brown bromine color is a good indicator of reaction progression.[8]
-
Reaction Quenching : Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. To neutralize any unreacted bromine, add a saturated solution of sodium thiosulfate or sodium bisulfite dropwise until the yellow color disappears.[9]
-
Product Isolation : The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and proceed to purification (Step 8). If an oil forms, proceed to extraction (Step 7).
-
Extraction (if product is oily) : Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers. Wash the combined organic phase sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to remove acetic acid), and finally with brine (50 mL).
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain pure ethyl 5-bromosalicylate as a white solid.
Protocol B: Synthesis of Ethyl 3,5-dibromosalicylate (Di-bromination)
This protocol utilizes an excess of bromine to achieve disubstitution at both available ortho and para positions relative to the hydroxyl group.[10]
-
Reaction Setup : Dissolve ethyl salicylate (e.g., 8.3 g, 50 mmol) in glacial acetic acid (75 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Preparation of Bromine Solution : In a separate flask, carefully prepare a solution of bromine (e.g., 17.6 g, 5.6 mL, 110 mmol, 2.2 equivalents) in 30 mL of glacial acetic acid.
-
Addition of Bromine : Add the bromine solution dropwise to the stirred ethyl salicylate solution at room temperature over 45-60 minutes. An exotherm may be observed; use an ice bath to maintain the temperature around 20-25 °C if necessary.
-
Reaction : After addition, gently heat the reaction mixture to 40-50 °C and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material and mono-brominated intermediate.
-
Work-up and Purification : Follow the same quenching, isolation, and purification steps (Steps 5-9) as described in Protocol A. The resulting product, ethyl 3,5-dibromosalicylate, is typically a white solid after recrystallization.
Data Summary
| Parameter | Protocol A (Mono-bromination) | Protocol B (Di-bromination) |
| Substrate | Ethyl Salicylate | Ethyl Salicylate |
| Reagent | Bromine (Br₂) | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| **Molar Ratio (Substrate:Br₂) ** | 1 : 1 | 1 : 2.2 |
| Temperature | 0-10 °C (addition), then RT | RT (addition), then 40-50 °C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Expected Product | Ethyl 5-bromosalicylate | Ethyl 3,5-dibromosalicylate |
Product Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides definitive structural information. For ethyl salicylate, characteristic signals include a triplet and quartet for the ethyl group and aromatic protons.[11] Upon bromination, the pattern and chemical shifts of the aromatic protons will change significantly, confirming the position of substitution.
-
¹³C NMR Spectroscopy : Confirms the carbon framework of the molecule. The carbon atoms bonded to bromine will show characteristic shifts.
-
Mass Spectrometry (GC-MS) : Confirms the molecular weight of the product. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[12]
-
Infrared (IR) Spectroscopy : Can be used to confirm the presence of key functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and C-Br bonds.
-
Melting Point : A sharp melting point range for the purified solid indicates high purity.
Overall Experimental Workflow
Caption: Figure 2: General Experimental Workflow
Safety and Waste Disposal
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber) when handling bromine and glacial acetic acid.[13]
-
Fume Hood : All manipulations of bromine and its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.[6] An appropriate respirator may be necessary for handling larger quantities.
-
Spill Management : Have a spill kit ready. Bromine spills can be neutralized with a 5-10% aqueous solution of sodium thiosulfate. Acid spills should be neutralized with sodium bicarbonate.[14]
-
Waste Disposal : All halogenated organic waste must be collected in a designated, properly labeled container. Aqueous waste containing residual bromine should be treated with sodium bisulfite or thiosulfate before neutralization and disposal according to institutional guidelines.
References
-
CN104387275A - Synthesis method of ethyl salicylate - Google Patents.
-
Science in Motion - #15 Synthesis of Ethyl Salicylate from Salicylic Acid.
-
CN110283072B - Synthesis method of ethyl salicylate - Google Patents.
-
Wikipedia - Electrophilic aromatic substitution.
-
US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents.
-
EP0913381B1 - Method for purifying a bromine compound - Google Patents.
-
ChemTalk - Electrophilic Aromatic Substitution.
-
Fisher Scientific - SAFETY DATA SHEET - Bromine, 1M solution in acetic acid.
-
ChemicalBook - 5-Bromosalicylic acid synthesis.
-
US3314762A - Bromine purification process - Google Patents.
-
Organic Chemistry Portal - Bromoarene synthesis by bromination or substitution.
-
Master Organic Chemistry - Electrophilic Aromatic Substitution Mechanism.
-
Science and Education Publishing - Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
-
Safety data sheet - Bromine in acetic acid.
-
ACADEMIA - ACETYL-3,5-DIBROMOSALICYLIC ACID.
-
PubMed Central (PMC) - Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
-
YouTube - 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.
-
PubMed - Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry.
-
ACG Publications - Synthesis of novel salicylic acid-pyrrolone conjugates and investigation of their cytotoxic and genotoxic effects in Allium cep.
-
Khan Academy - Electrophilic aromatic substitution mechanism (video).
-
Sigma-Aldrich - SAFETY DATA SHEET.
-
YouTube - Bromination of Stilbene.
-
Patsnap Synapse - What is the mechanism of Ethyl Salicylate?.
-
ResearchGate - Ethyl 3,5-dinitrosalicylate.
-
Wikipedia - Organobromine chemistry.
-
Carl ROTH - Bromine solution - Safety Data Sheet.
-
Chemistry 211 Experiments .
-
FooDB - Showing Compound Ethyl salicylate (FDB001028).
-
United States Patent Office .
-
New Jersey Department of Health - Bromine - Hazardous Substance Fact Sheet.
Sources
- 1. Showing Compound Ethyl salicylate (FDB001028) - FooDB [foodb.ca]
- 2. ajol.info [ajol.info]
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- 5. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. youtube.com [youtube.com]
- 9. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 10. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 11. sciepub.com [sciepub.com]
- 12. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. carlroth.com [carlroth.com]
The Strategic Application of Ethyl 4-bromo-2-hydroxybenzoate in the Synthesis of Substituted Benzofurans
Introduction: The Benzofuran Scaffold and the Versatility of Ethyl 4-bromo-2-hydroxybenzoate
Substituted benzofurans are a cornerstone of medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, natural products, and functional organic materials.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, drive the continuous development of efficient and versatile synthetic methodologies. This compound has emerged as a particularly valuable and strategic starting material for the construction of these important heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a readily functionalized aryl bromide, allows for a range of synthetic transformations, most notably one-pot domino reactions that lead to highly substituted benzofuran derivatives. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of substituted benzofurans, with a focus on palladium-catalyzed domino reactions.
Core Synthetic Strategy: One-Pot Domino Sonogashira Coupling and Annulation
A highly efficient and atom-economical approach to substituted benzofurans from this compound is the one-pot, three-component reaction involving a terminal alkyne and an aryl iodide. This domino sequence, typically carried out under microwave irradiation, combines a Sonogashira coupling, a C-H activation, and an intramolecular annulation in a single synthetic operation.[2]
Mechanistic Insights
The reaction proceeds through a cascade of catalytic cycles, as illustrated below. The initial step is a classic Sonogashira coupling between the aryl bromide of this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This is followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate. The final step involves a palladium-catalyzed C-H activation and coupling with an aryl iodide to introduce a substituent at the 3-position of the benzofuran ring. The use of microwave irradiation significantly accelerates the reaction rates, often reducing reaction times from hours to minutes.[2]
Figure 1: Domino Sonogashira/Annulation Workflow.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of Ethyl 2,3-Disubstituted-benzofuran-6-carboxylates
This protocol is adapted from a general procedure for the one-pot, three-component synthesis of 2,3-disubstituted benzofurans.[2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Aryl iodide (e.g., Iodobenzene)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Microwave synthesis vial (5 mL)
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
Reaction Setup: To a 5 mL microwave vial containing a magnetic stir bar, add this compound (0.5 mmol) and dichlorobis(triphenylphosphine)palladium(II) (10.5 mg, 3 mol%).
-
Solvent Addition: Purge the vial with argon. Add anhydrous THF (0.5 mL) and stir until the solids are completely dissolved.
-
Reagent Addition: Add anhydrous triethylamine (1.0 mL) followed by a 3.8 M solution of CuI in anhydrous triethylamine (0.5 mL). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (0.6 mmol, 1.2 equiv). Cap the vial, purge with argon, and place it in the microwave reactor.
-
Microwave Irradiation (Step 1): Irradiate the reaction mixture for 30 minutes at 25 °C.
-
Aryl Iodide Addition: After cooling, add the aryl iodide (0.5 mmol) and anhydrous acetonitrile (2 mL).
-
Microwave Irradiation (Step 2): Heat the reaction mixture in the microwave reactor at 100 °C for 25 minutes.
-
Workup and Purification: After cooling, evaporate the solvents under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture) to afford the desired ethyl 2,3-disubstituted-benzofuran-6-carboxylate.
Data Presentation: Substrate Scope and Yields
The following table illustrates the potential scope of the reaction with various terminal alkynes and aryl iodides, with expected yields based on similar reported transformations.[2]
| Entry | Terminal Alkyne (R¹) | Aryl Iodide (R²) | Product | Expected Yield (%) |
| 1 | Phenylacetylene | Iodobenzene | Ethyl 2,3-diphenyl-benzofuran-6-carboxylate | 85-95 |
| 2 | 1-Hexyne | 4-Iodotoluene | Ethyl 2-butyl-3-(p-tolyl)-benzofuran-6-carboxylate | 75-85 |
| 3 | Trimethylsilylacetylene | 4-Iodoanisole | Ethyl 2-(trimethylsilyl)-3-(4-methoxyphenyl)-benzofuran-6-carboxylate | 70-80 |
| 4 | Cyclopropylacetylene | 1-Iodo-4-nitrobenzene | Ethyl 2-cyclopropyl-3-(4-nitrophenyl)-benzofuran-6-carboxylate | 65-75 |
Alternative Synthetic Route: The Perkin Rearrangement
While the Sonogashira coupling is a powerful tool, the Perkin rearrangement offers an alternative pathway to certain benzofuran-2-carboxylic acid derivatives.[3] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base.
Mechanistic Pathway
The mechanism begins with a base-catalyzed cleavage of the lactone ring of the 3-bromocoumarin, which would be synthesized from this compound in a prior step. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran-2-carboxylic acid.
Figure 2: Perkin Rearrangement Mechanism.
While a specific protocol for the Perkin rearrangement starting from an this compound-derived coumarin is not detailed in the readily available literature, the general conditions involve heating the 3-bromocoumarin with a base such as sodium hydroxide in an alcoholic solvent.[2] Microwave-assisted versions of this reaction have been shown to dramatically reduce reaction times.[2]
Conclusion
This compound is a highly effective and versatile building block for the synthesis of substituted benzofurans. The one-pot, microwave-assisted domino Sonogashira coupling and annulation reaction provides a rapid and efficient route to a wide range of 2,3-disubstituted benzofuran-6-carboxylates. This methodology, along with alternative strategies like the Perkin rearrangement, offers medicinal and materials chemists powerful tools for the construction of these valuable heterocyclic scaffolds. The protocols and insights provided in this application note are intended to facilitate the adoption of these synthetic strategies in research and development settings.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (2013). Tetrahedron. [Link]
-
One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. (2019). ChemistrySelect. [Link]
-
Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. (2012). Organic Syntheses. [Link]
-
Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. (2017). European Journal of Organic Chemistry. [Link]
-
Perkin rearrangement. (2023). Wikipedia. [Link]
Sources
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- 2. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-bromo-2-hydroxybenzoate
Welcome to the dedicated technical support center for the synthesis of Ethyl 4-bromo-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering plausible causes and actionable solutions.
Issue 1: Low Yield of this compound
-
Potential Cause A: Incomplete Bromination of Ethyl Salicylate. The electrophilic aromatic substitution of bromine onto the ethyl salicylate ring may be inefficient. The hydroxyl group is an activating group, directing ortho and para. Since the para position is sterically less hindered, bromination is expected to occur there. However, reaction conditions significantly influence the outcome.
-
Solution:
-
Optimize Reaction Temperature: The bromination of phenolic compounds is often exothermic. Maintaining a low temperature (0-5 °C) during the addition of bromine can minimize side reactions and improve selectivity.
-
Choice of Brominating Agent: While elemental bromine (Br₂) is common, consider using N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄. NBS is a milder and more selective brominating agent, which can reduce the formation of over-brominated byproducts.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Acetic acid is a common solvent for this reaction as it can protonate the carbonyl of the ester, increasing the electrophilicity of the ring.
-
-
-
Potential Cause B: Incomplete Esterification of 4-bromo-2-hydroxybenzoic acid. The equilibrium of the Fischer esterification reaction may not be sufficiently shifted towards the product.
-
Solution:
-
Use of Excess Ethanol: Employing a large excess of ethanol can shift the reaction equilibrium towards the formation of the ethyl ester.[1]
-
Effective Water Removal: The water produced during the esterification can hydrolyze the ester back to the carboxylic acid. Use a Dean-Stark apparatus to remove water azeotropically as it is formed.
-
Catalyst Choice: While sulfuric acid is a common catalyst, solid acid catalysts like modified metal oxides can also be effective and are easier to separate from the reaction mixture.[2] Thionyl chloride in methanol is another effective method for esterification.[3]
-
-
-
Potential Cause C: Product Loss During Work-up and Purification. The product may be lost during extraction or purification steps.
-
Solution:
-
Careful pH Adjustment: During the work-up, ensure that the pH is carefully controlled. The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions, making the product water-soluble.
-
Appropriate Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate or diethyl ether, to ensure efficient partitioning of the product from the aqueous phase.
-
Optimized Purification: Column chromatography is an effective method for purifying the final product.[4] A solvent system of heptane/ethyl acetate is often used.[4] Recrystallization from a suitable solvent like ethanol can also yield a high-purity product.[3]
-
-
Issue 2: Formation of Dibrominated Byproducts
-
Potential Cause: The electron-donating hydroxyl group strongly activates the aromatic ring, making it susceptible to further bromination.[5] This often leads to the formation of 4,6-dibromo-2-hydroxybenzoate derivatives.[5]
-
Solution:
-
Stoichiometric Control of Bromine: Use a precise molar equivalent of the brominating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote di-bromination. The molar ratio of the starting material to bromine and glacial acetic acid is ideally 1.0:1.1:1.1.[5]
-
Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture at a low temperature to maintain a low concentration of bromine at any given time. This favors the mono-brominated product.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.
-
-
Issue 3: Presence of Unreacted Starting Material
-
Potential Cause A: Insufficient Reaction Time or Temperature (Esterification). The esterification reaction may not have reached completion.
-
Potential Cause B: Inactive Catalyst. The acid catalyst may be of poor quality or used in insufficient quantity.
-
Solution:
-
Use Fresh Catalyst: Ensure the acid catalyst (e.g., concentrated sulfuric acid) is fresh and anhydrous.
-
Optimize Catalyst Loading: The amount of catalyst can be critical. Typically, a catalytic amount is sufficient, but optimization may be required for your specific conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route: bromination of ethyl salicylate or esterification of 4-bromo-2-hydroxybenzoic acid?
Both routes are viable. The choice often depends on the availability and cost of the starting materials.
-
Bromination of Ethyl Salicylate: This is a direct, one-step process. However, controlling the selectivity to obtain the mono-brominated product can be challenging due to the activating nature of the hydroxyl group.[5]
-
Esterification of 4-bromo-2-hydroxybenzoic acid: This is a two-step process if you start from 2-hydroxybenzoic acid. However, it can offer better overall control and potentially higher purity of the final product, as the bromination of the acid can be highly selective. The subsequent esterification is a well-established and generally high-yielding reaction.[4]
Q2: What is the role of the acid catalyst in the esterification reaction?
The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol in this case).
Q3: How can I effectively remove the unreacted 4-bromo-2-hydroxybenzoic acid from the final product?
Unreacted carboxylic acid can be removed by washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution.[4] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The desired ester product will remain in the organic layer. Be cautious not to use a strong base, as it can hydrolyze the ester.
Q4: What are the key safety precautions to consider during this synthesis?
-
Bromine: Elemental bromine is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl Chloride: If used for esterification, thionyl chloride is also highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Acids: Concentrated sulfuric acid and acetic acid are corrosive. Handle with care and appropriate PPE.
Experimental Protocols
Protocol 1: Esterification of 4-bromo-2-hydroxybenzoic acid
This protocol is based on a standard Fischer esterification procedure.[4]
Materials:
-
4-bromo-2-hydroxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq).
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield pure this compound.
| Parameter | Recommended Condition |
| Reactants | 4-bromo-2-hydroxybenzoic acid, Ethanol |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Ethanol (in excess) |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Work-up | Extraction with Ethyl Acetate, NaHCO₃ wash |
| Purification | Column Chromatography |
Protocol 2: Bromination of Ethyl Salicylate
Materials:
-
Ethyl salicylate
-
Liquid Bromine
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl salicylate (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the flask to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of liquid bromine (1.1 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the ethyl salicylate solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water.
-
Add a solution of sodium thiosulfate to quench any unreacted bromine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the esterification of 4-bromo-2-hydroxybenzoic acid.
Caption: Troubleshooting decision tree for low product yield.
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents.
-
#15 Synthesis of Ethyl Salicylate from Salicylic Acid - Science in Motion. Available at: [Link]
Sources
- 1. phillysim.org [phillysim.org]
- 2. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Mthis compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
Troubleshooting low yield in the bromination of ethyl 2-hydroxybenzoate
Welcome to the technical support center for the bromination of ethyl 2-hydroxybenzoate (ethyl salicylate). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific electrophilic aromatic substitution reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction yields.
Introduction: The Chemistry at Play
The bromination of ethyl 2-hydroxybenzoate is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The benzene ring, activat[1][2]ed by the hydroxyl (-OH) and, to a lesser extent, the ethyl ester (-COOEt) groups, acts as a nucleophile, attacking an electrophilic bromine species. The hydroxyl group is a s[3][4]trong activating group and an ortho, para-director, while the ethyl ester group is a deactivating group and a meta-director. The interplay of these directing effects is crucial to understanding the product distribution.
Due to the strong activation by the hydroxyl group, this reaction is often prone to issues such as over-bromination and lack of regioselectivity, leading to a mixture of products and, consequently, a low yield of the desired monobrominated product. This guide will address these common pitfalls in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Here, we address some of the most common issues encountered during the bromination of ethyl 2-hydroxybenzoate.
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for the mono-brominated product?
A1: Controlling Over-bromination
This is the most frequent challenge. The high reactivity of the starting material makes it susceptible to multiple additions of bromine. Here’s how to address this:
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) directly, as it is highly reactive and difficult to control. Instead, opt for a milder[5] brominating agent like N-Bromosuccinimide (NBS). NBS provides a slow, cont[6]rolled release of electrophilic bromine, which favors mono-substitution.
-
Stoichiometry is K[7]ey: Carefully control the stoichiometry of your brominating agent. Use a slight excess (1.05-1.1 equivalents) of NBS. Running preliminary small-scale reactions with varying equivalents can help you pinpoint the optimal amount for your specific conditions.
-
Reaction Temperature: Perform the reaction at a low temperature, typically 0-5 °C, to decrease the reaction rate and improve selectivity. Higher temperatures provide the activation energy for subsequent brominations.
-
Solvent Choice: The choice of solvent can significantly influence the reaction's outcome. Less polar solvents can help temper the reactivity. While acetic acid is common, consider exploring solvents like dichloromethane (DCM) or chloroform.
Q2: I'm getting a mixture of isomers. How do I favor the formation of a specific isomer, for example, ethyl 5-bromo-2-hydroxybenzoate?
A2: Mastering Regioselectivity
The directing effects of the hydroxyl and ester groups compete. The powerful ortho, para-directing hydroxyl group typically dominates.
-
Understanding Directing Effects: The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. The ester group, being a meta-director, will direct to the positions meta to it. The positions para to the hydroxyl group (C5) and ortho to the hydroxyl group (C3) are the most activated. Steric hindrance from the adjacent ethyl ester group can disfavor substitution at the C3 position, making the C5 (para to -OH) the most likely site for mono-bromination.
-
Solvent and Catalyst Effects: The reaction medium can influence the regioselectivity. In some cases, using a non-polar solvent can enhance the formation of the para-substituted product due to steric factors. While a strong Lewis acid catalyst is often used for less activated rings, it may be unnecessary here and could lead to a less selective reaction. If you are using a cataly[1]st, consider a milder one or running the reaction without it.
Q3: My reaction seems to stall, and I have a low conversion of the starting material. What could be the issue?
A3: Addressing Low Conversion
Low conversion can be frustrating. Here are a few potential causes and their solutions:
-
Inadequate Activation of Brominating Agent: If you are using NBS, sometimes a catalytic amount of a proton source is needed to generate the active brominating species. A small amount of an acid like p-toluenesulfonic acid (TsOH) can be beneficial.
-
Purity of Reagents[8]: Ensure your ethyl 2-hydroxybenzoate is pure. Impurities can interfere with the reaction. Similarly, your brominating agent should be of high quality.
-
Reaction Time and Temperature: While low temperatures are recommended for selectivity, if the reaction is too cold, it may not proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at 0-5 °C, consider allowing it to slowly warm to room temperature while continuing to monitor.
Q4: The work-up and purification are challenging, and I'm losing a significant amount of my product. Any tips?
A4: Optimizing Product Isolation
A successful reaction is only half the battle. Efficient work-up and purification are critical for a good final yield.
-
Quenching Excess Bromine: After the reaction is complete (as determined by TLC), quench any remaining active bromine. A wash with a 10% aqueous solution of sodium thiosulfate is effective for this. You will see the characte[9]ristic orange/brown color of bromine disappear.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of your product from the aqueous layer.
-
Purification:
-
Crystallization: If your product is a solid, recrystallization is often the best method for purification. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find the optimal conditions.
-
Column Chromatography: If you have a mixture of isomers or other impurities that are difficult to remove by crystallization, column chromatography is the preferred method. Use a solvent system that provides good separation of your desired product from byproducts on a TLC plate to guide your choice of eluent for the column.
-
Experimental Protocols
Here are detailed protocols for the bromination of ethyl 2-hydroxybenzoate using NBS.
Protocol 1: Mono-bromination of Ethyl 2-Hydroxybenzoate
Materials:
-
Ethyl 2-hydroxybenzoate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
10% Aqueous Sodium Thiosulfate
-
Saturated Aqueous Sodium Bicarbonate
-
Brine (Saturated Aqueous Sodium Chloride)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-hydroxybenzoate (1.0 eq) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Equivalents of NBS | 1.05 - 1.1 eq | Minimizes over-bromination. |
| Solvent | Dichloromethane (DCM) | A less polar solvent to temper reactivity. |
| Temperature | 0-5 °C | Slows the reaction rate, improving selectivity. |
| Work-up Quench | 10% Sodium Thiosulfate | Removes excess active bromine. |
Visualizing the Process
Troubleshooting Workflow
Caption: Simplified mechanism of electrophilic bromination.
References
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
De Rop, V., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from [Link]
-
Donahue, M. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Li, W., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 13859-13872. Retrieved from [Link]
-
BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Barham, J. P., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(11), 1543. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
Removing unreacted starting materials from Ethyl 4-bromo-2-hydroxybenzoate
Technical Support Center: Purification of Ethyl 4-bromo-2-hydroxybenzoate
Welcome to the technical support guide for the purification of this compound. This document provides in-depth, field-proven troubleshooting advice and detailed protocols for researchers, scientists, and professionals in drug development. Our goal is to empower you to overcome common purification challenges and ensure the high purity of your final compound.
The synthesis of this compound, typically via the Fischer esterification of 4-bromo-2-hydroxybenzoic acid with ethanol, is a reversible reaction that often results in a crude product containing unreacted starting materials and acidic catalyst.[1][2][3] Complete removal of these impurities is critical for subsequent synthetic steps and biological assays. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I determine if my crude this compound is impure?
Answer: Initial assessment of purity is a crucial first step. A combination of techniques is recommended for a comprehensive evaluation:
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the presence of starting materials. Spot your crude product, the 4-bromo-2-hydroxybenzoic acid starting material, and a co-spot on a silica gel plate. A common eluent system is a mixture of heptane and ethyl acetate (e.g., 90:10 v/v).[4] The carboxylic acid is significantly more polar and will have a much lower Rf value (retention factor) than the desired ester product. Multiple spots in the crude product lane indicate impurity.
-
Melting Point Analysis: A pure compound has a sharp, defined melting point range. Impurities will cause the melting point to be depressed and broadened. Compare the melting point of your product to the literature value for the pure compound. The melting point of pure 4-bromo-2-hydroxybenzoic acid is significantly higher (around 216-217 °C) than related esters, making it a useful diagnostic.
-
Spectroscopic Methods (NMR/IR):
-
¹H NMR: The presence of the broad carboxylic acid proton signal (~10-12 ppm) in the ¹H NMR spectrum is a clear indicator of unreacted starting material. You can also integrate the characteristic ethyl group signals of the ester against any remaining aromatic signals from the acid.
-
FTIR: Look for a broad O-H stretch characteristic of a carboxylic acid dimer (around 2500-3300 cm⁻¹) in addition to the ester carbonyl (C=O) stretch (around 1680 cm⁻¹).
-
Q2: What is the most effective first step to remove the bulk of unreacted 4-bromo-2-hydroxybenzoic acid and the acid catalyst?
Answer: The most efficient initial purification step is a liquid-liquid extraction based on the principles of acid-base chemistry.[5][6] The unreacted 4-bromo-2-hydroxybenzoic acid and the sulfuric acid catalyst are acidic, while the desired ester product is neutral. This difference in chemical properties allows for their selective separation.
Causality: By washing the organic solution of your crude product with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), you deprotonate the acidic compounds.[4][5]
-
4-bromo-2-hydroxybenzoic acid is converted to sodium 4-bromo-2-hydroxybenzoate.
-
Sulfuric acid is neutralized to sodium sulfate.
These resulting salts are ionic and therefore highly soluble in the aqueous layer, while the neutral this compound ester remains preferentially dissolved in the organic solvent.[6] Using a mild base like sodium bicarbonate is crucial because a strong base (like NaOH) could potentially hydrolyze your ester product back to the carboxylic acid.[5][6]
A detailed, step-by-step protocol for this essential work-up procedure is provided below.
Experimental Protocol 1: Acid-Base Extraction Workflow
This protocol outlines the standard procedure following a Fischer esterification reaction to remove acidic impurities.
Detailed Steps:
-
Cooling & Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[1][7]
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Wash (Neutralization): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert it gently to mix. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas produced from the acid-base neutralization.[8] Continue shaking and venting until gas evolution ceases.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which contains the unwanted salts.
-
Repeat Wash: Repeat the washing process (steps 3 & 4) one or two more times to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the remaining organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[4]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][7]
-
Isolation: Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude ester product.
Q3: My product is still impure after the extraction. What are the next steps for achieving high purity?
Answer: If TLC or other analyses still show impurities after the aqueous work-up, recrystallization or column chromatography are the definitive next steps. The choice between them depends on the nature of the impurities and the quantity of material.
1. Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. The principle relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures. Ideally, the compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Finding a Suitable Solvent: A solvent-pair system is often effective. This involves a "soluble" solvent in which your ester dissolves well, and an "insoluble" solvent in which it does not.[9] Common systems include ethanol/water or hexane/ethyl acetate.[10]
| Solvent System | Role of Each Solvent | Application Notes |
| Ethanol / Water | Ethanol: Soluble solvent. Water: Insoluble solvent (anti-solvent). | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy (saturation point), then add a few more drops of hot ethanol to redissolve the solid. Allow to cool slowly.[9] |
| Hexane / Ethyl Acetate | Ethyl Acetate: Soluble solvent. Hexane: Insoluble solvent (anti-solvent). | Good for moderately polar compounds. Dissolve in a minimum of boiling ethyl acetate, then slowly add hexane until turbidity persists. Cool slowly to induce crystallization. |
2. Flash Column Chromatography: This technique is excellent for separating compounds with different polarities and is particularly useful when recrystallization fails or when separating multiple byproducts. The separation occurs as the mixture moves through a column of stationary phase (typically silica gel), driven by a mobile phase (eluent).
Causality: Compounds are separated based on their differential adsorption to the silica (a polar stationary phase) and solubility in the eluent (a less polar mobile phase).
-
Less polar compounds (like the ester product) spend more time in the mobile phase and elute from the column faster.
-
More polar compounds (like any residual carboxylic acid) adsorb more strongly to the silica and elute slower.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (a non-polar solvent like hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% Heptane) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 2% to 10% Ethyl Acetate in Heptane.[4]
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- CN106397193A - Preparation method of ethyl paraben - Google Patents. Google Patents.
-
Ethyl-4-hydroxybenzoate (YMDB01688) - Yeast Metabolome Database. YMDB. Available at: [Link]
-
Experiment: Recrystallization – Part II: Purification of Solidss - Science Learning Center. Montgomery College. Available at: [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - SciRP.org. Scientific Research Publishing. Available at: [Link]
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents. Google Patents.
-
Hydracrylic acid, β-phenyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Ethylparaben - Wikipedia. Wikipedia. Available at: [Link]
-
4-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 268737 - PubChem. PubChem. Available at: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. OperaChem. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Acid–base extraction - Wikipedia. Wikipedia. Available at: [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Indo American Journal of Pharmaceutical Research. IAJPR. Available at: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Reddit. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. Chemistry Steps. Available at: [Link]
-
Fischer Esterification - YouTube. YouTube. Available at: [Link]
-
Acid-Base Extraction Tutorial - YouTube. YouTube. Available at: [Link]
-
Chromatograms of (a) 4-hydroxybenzoic acid methyl ester, (b)... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]
-
4-Bromo-2-hydroxybenzoic acid - ChemBK. ChemBK. Available at: [Link]
-
Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. PubChem. Available at: [Link]
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- 10. Reagents & Solvents [chem.rochester.edu]
Optimizing reaction conditions for the synthesis of Ethyl 4-bromo-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-bromo-2-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying principles that govern this reaction, empowering you to troubleshoot effectively and achieve consistent, high-purity results.
Section 1: Frequently Asked Questions (FAQs) - The Chemical Rationale
This section addresses the fundamental questions regarding the synthesis, focusing on the causality behind experimental choices.
Q1: What is the reaction mechanism for the synthesis of this compound from Ethyl 2-hydroxybenzoate (Ethyl Salicylate)?
The synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction. The benzene ring of ethyl salicylate, rich in electron density, acts as a nucleophile and attacks an electrophilic bromine species (Br⁺), which is typically generated from elemental bromine (Br₂) or a carrier like N-Bromosuccinimide (NBS). The hydroxyl (-OH) group is a powerful activating group, making the ring much more reactive than benzene itself.[1][2]
The mechanism proceeds in two main steps:
-
Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Re-aromatization: A base (which can be the solvent or another molecule in the mixture) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product.
Caption: The two-step mechanism of electrophilic bromination.
Q2: Why does the bromine atom add specifically at the C4-position (para to the hydroxyl group)?
This outcome is a direct consequence of the directing effects of the substituents already on the ring: the hydroxyl (-OH) group and the ethyl ester (-COOEt) group.
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[3] It donates electron density into the ring through resonance, stabilizing the sigma complex intermediates when the electrophile adds to the ortho (C6) and para (C4) positions.
-
Ethyl Ester (-COOEt) Group: This is a deactivating, meta-directing group. It withdraws electron density from the ring.
The powerful activating and directing effect of the hydroxyl group overwhelmingly dominates the deactivating effect of the ester group.[3] Therefore, substitution occurs at the positions that are ortho and para to the -OH group. Since the C2 position is already occupied by the ester, the available activated positions are C4 (para) and C6 (ortho). Steric hindrance from the adjacent bulky ester group at C2 makes the C6 position less accessible. Consequently, the electrophile (Br⁺) preferentially adds to the less sterically hindered and electronically activated C4 position.
Q3: Which brominating agent is better: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?
The choice between liquid bromine and NBS is a critical decision based on a trade-off between reactivity, safety, and experimental control.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| State & Handling | Corrosive, fuming liquid. Requires careful handling in a fume hood. | Crystalline solid. Easier and safer to weigh and handle. |
| Reactivity | Highly reactive. Can easily lead to over-bromination (dibromination) if not controlled.[4] | Milder brominating agent. Provides a low, constant concentration of Br₂, reducing side reactions. |
| Byproducts | Generates stoichiometric HBr, which can be corrosive and may need to be neutralized. | Generates succinimide, which is a solid and can sometimes complicate purification. |
| Selectivity | Lower selectivity, highly dependent on reaction conditions (temp, solvent). | Generally provides higher selectivity for the desired monobrominated product. |
| Typical Use Case | Cost-effective for large-scale reactions where conditions are well-optimized. | Preferred for smaller-scale, research-level synthesis where control and selectivity are paramount.[5] |
Recommendation: For initial optimization and smaller-scale work, NBS is the superior choice due to its enhanced safety profile and higher selectivity, which minimizes the formation of the problematic 4,6-dibromo byproduct.
Q4: How does the choice of solvent impact the reaction?
The solvent plays a multifaceted role in this synthesis, influencing both the reactivity of the brominating agent and the substrate.
-
Polar Protic Solvents (e.g., Acetic Acid, Ethanol): These solvents can solvate ions well and can polarize the Br-Br bond, increasing the electrophilicity of the bromine and accelerating the reaction. Acetic acid is a very common choice as it serves as both a solvent and a mild acid catalyst.[4][6] However, highly polar solvents can sometimes lead to over-activity and the formation of multiple brominated species.[7]
-
Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are less polar and generally provide a more controlled reaction, which can be beneficial for improving selectivity.[4] They are good at dissolving the organic starting material but are less effective at polarizing the brominating agent, often leading to slower reaction times.
-
Non-polar Solvents: Generally not used as they do not effectively solvate the polar intermediates of the reaction.
Expert Insight: Glacial acetic acid is often the solvent of choice because it provides a good balance of reactivity and control. For reactions that are too sluggish, adding a catalytic amount of a stronger acid like H₂SO₄ can be effective, but this also increases the risk of side reactions.[6]
Q5: What are the critical safety precautions for this experiment?
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle liquid bromine in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves. Have a bromine spill kit and a quenching agent (like a sodium thiosulfate solution) readily available.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of the powder and contact with skin and eyes. Handle in a fume hood.
-
Solvents: Acetic acid is corrosive. Halogenated solvents like DCM are volatile and have associated health risks. Ensure proper ventilation and PPE.
-
Pressure Build-up: The reaction generates HBr gas when using Br₂. The reaction vessel should not be sealed. Use a setup that allows for the safe venting of gases, such as a drying tube or a gas bubbler.
Section 2: Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, focusing on control and purity.
Reaction: Bromination of Ethyl 2-hydroxybenzoate with Br₂
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a bubbler or drying tube), add Ethyl 2-hydroxybenzoate (1.0 eq).
-
Dissolution: Add glacial acetic acid (approx. 5-10 mL per gram of starting material). Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to control the reaction rate and prevent dibromination.[4]
-
Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (1.0-1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (or has reached maximum conversion), pour the reaction mixture slowly into a beaker containing cold water (approx. 10x the volume of the reaction mixture). A precipitate should form.
-
Work-up: To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic orange/brown color of bromine disappears.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and inorganic salts.
-
Purification: The crude product is typically purified by recrystallization. A common and effective solvent system is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying: Dry the purified crystals under vacuum to obtain this compound as a white to off-white solid.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Caption: A workflow for troubleshooting common synthesis issues.
Q: My reaction is sluggish or has stalled according to TLC analysis. What should I do?
A: First, confirm that your reagents are pure and active. Old NBS or bromine that has been exposed to moisture can be less effective. If reagents are fine, the system may lack sufficient activation. You can try one of the following:
-
Increase Temperature: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC. Be cautious, as this can also increase side product formation.
-
Add a Catalyst: If using a non-acidic solvent like DCM, adding a catalytic amount of glacial acetic acid or a stronger acid like sulfuric acid can significantly increase the reaction rate.[6]
Q: My final yield is disappointingly low. What are the common causes?
A: Low yield can stem from an incomplete reaction or product loss during work-up and purification.
-
Incomplete Reaction: Check the TLC of your crude material before purification. If a significant amount of starting material is present, the reaction did not go to completion. See the advice for a stalled reaction.
-
Purification Loss: The most common source of loss is during recrystallization. You may be using too much solvent, causing some of your product to remain in the mother liquor. Try to use the absolute minimum amount of hot solvent needed to dissolve your crude product. Also, ensure you are cooling the solution sufficiently to maximize crystal precipitation.
Q: My TLC plate shows multiple spots. How do I identify them and prevent their formation?
A: A multi-spot TLC indicates the presence of starting material and/or byproducts.
| Compound | Typical Relative Rf | Identification & Prevention |
| Ethyl 4,6-dibromo-2-hydroxybenzoate | Highest Rf (most non-polar) | This is the most common byproduct.[4] Prevent by using slow, controlled addition of the brominating agent at low temperatures. Using NBS instead of Br₂ is highly effective at minimizing this. |
| This compound | Product (Intermediate Rf) | This is your target molecule. |
| Ethyl 2-hydroxybenzoate | Lower Rf (more polar than product) | This is your starting material. Its presence indicates an incomplete reaction. |
To prevent byproduct formation, strict temperature control and slow, dropwise addition of the brominating agent are paramount.
Q: My product oiled out or remained impure after recrystallization. What can I do?
A: "Oiling out" during recrystallization happens when the solute's melting point is lower than the boiling point of the solvent system, or when the solution is supersaturated with impurities.
-
Solution: Use a larger volume of solvent or switch to a different solvent system. If ethanol/water isn't working, consider trying recrystallization from a solvent pair like hexane/ethyl acetate or from a single solvent like toluene.[4]
-
Alternative Purification: If recrystallization fails to yield a pure solid, the next step is purification by column chromatography on silica gel. A mobile phase of hexane/ethyl acetate (e.g., starting at 95:5 and gradually increasing polarity) is typically effective at separating the product from less polar byproducts and more polar starting material.[8]
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem, National Center for Biotechnology Information. [Link]
-
Write the mechanism involved in bromination of salicylic acid. - Vedantu. [Link]
-
Ethylparaben | C9H10O3 | CID 8434 - PubChem, National Center for Biotechnology Information. [Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - RSC Publishing. [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - Khan Academy via YouTube. [Link]
-
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. [Link]
-
Comparing the inherent reactivity of often- overlooked aqueous chlorinating and brominating agents toward salicylic acid - Environmental Science: Water Research & Technology. [Link]
- CN106397193A - Preparation method of ethyl paraben - Google P
-
ETHYL p-HYDROXYBENZOATE - Food and Agriculture Organization of the United Nations. [Link]
-
Kinetics and Mechanism of the Bromination of Salicylic Acid - Asian Journal of Chemistry. [Link]
-
Write the balanced equation describing the synthesis of ethyl salicylate (C_9H_{10}O_3) from salicylic acid - Brainly.com. [Link]
-
22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. [Link]
-
N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones... - ResearchGate. [Link]
-
Part XI. Bromo-Salicylic Acids and their Methyl Ethers. - Journal of the Chemical Society, Transactions. [Link]
-
Growth and characterization of ethyl 4-hydroxybenzoate single crystals by modified vertical Bridgman technique - ResearchGate. [Link]
-
Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid - ResearchGate. [Link]
-
Electrophilic Substitution Reactions of Phenols - BYJU'S. [Link]
-
#15 Synthesis of Ethyl Salicylate from Salicylic Acid - Science in Motion, Juniata College. [Link]
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Stability and storage conditions for Ethyl 4-bromo-2-hydroxybenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-2-hydroxybenzoate. It is designed to address common challenges related to the stability and storage of this compound, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its chemical structure, featuring a halogenated phenol and an ester functional group, imparts specific reactivity but also necessitates careful handling and storage to prevent degradation. This guide is structured to provide practical, experience-based insights into maintaining the quality and stability of this reagent.
Troubleshooting Guide: Common Experimental Issues
Researchers may encounter several issues during their experiments that can be traced back to the stability and handling of this compound. This section provides a systematic approach to troubleshooting these problems.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Symptoms:
-
Lower than expected yield in a well-established synthetic protocol.
-
Appearance of unexpected spots on Thin Layer Chromatography (TLC) of the reaction mixture.
-
Complex Nuclear Magnetic Resonance (NMR) spectra of the crude product, indicating the presence of impurities.
Potential Cause: Degradation of the this compound starting material is a likely culprit. The two primary degradation pathways are hydrolysis of the ester and oxidation of the phenolic hydroxyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Methodologies:
-
Visual Inspection:
-
Procedure: Carefully observe the color of your this compound.
-
Interpretation: The pure compound should be a white to off-white or pale yellow solid.[1] A significant yellowing or brownish discoloration suggests potential degradation, likely due to oxidation of the phenolic group.
-
-
Purity Check by Chromatography:
-
Procedure: Dissolve a small sample of the starting material in a suitable solvent (e.g., ethyl acetate) and run a TLC against a reference standard if available. Alternatively, analyze the material by LC-MS.
-
Interpretation: A single spot on the TLC plate or a single major peak in the LC-MS chromatogram indicates high purity. The presence of a more polar spot (lower Rf on normal phase TLC) could indicate the presence of the hydrolysis product, 4-bromo-2-hydroxybenzoic acid. Multiple spots or peaks are a clear sign of degradation or contamination.
-
-
Re-purification:
-
Protocol: If impurities are detected, recrystallization can be an effective method of purification. A solvent system such as ethanol/water or hexane/ethyl acetate may be suitable. Dissolve the compound in the minimum amount of the hot solvent system and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
-
Validation: After recrystallization, re-run the purity check (TLC/LC-MS) and determine the melting point. A sharp melting point close to the literature value indicates successful purification.
-
-
Use a Fresh Batch:
-
Rationale: If re-purification is not feasible or does not resolve the issue, it is best to use a new, unopened bottle of the reagent. This eliminates the starting material as a variable in your experiment.
-
-
Review Storage Conditions:
-
Action: Ensure that the compound is stored according to the recommendations outlined in the FAQ section below. Pay close attention to the container seal, exposure to light, and storage temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation. The ideal storage temperature is room temperature, away from direct sunlight and heat sources.
Q2: How does the appearance of the compound relate to its purity?
A2: Pure this compound is typically a white to off-white or pale yellow crystalline solid.[1] A noticeable change in color to yellow or brown is often an indicator of degradation. While a slight discoloration may not significantly impact all reactions, it is a sign that the purity should be verified before use in sensitive applications.
Q3: What are the primary degradation pathways for this compound?
A3: The two most probable degradation pathways are:
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (4-bromo-2-hydroxybenzoic acid) and ethanol. This process is accelerated by the presence of moisture and is catalyzed by acids or bases.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type compounds or polymeric materials.[3] This is exacerbated by exposure to air (oxygen) and light.
Q4: Is this compound sensitive to air or moisture?
A4: Yes. Due to the potential for hydrolysis and oxidation, it is sensitive to both air and moisture. It is crucial to keep the container tightly closed when not in use and to handle the compound in a dry environment. For long-term storage, flushing the container with an inert gas before sealing is a good practice.
Q5: The material in my lab is past its recommended re-test date. Can I still use it?
A5: Using a chemical past its re-test date is not recommended without proper verification.[4][5][6] The re-test date is the manufacturer's indication of when the material should be re-analyzed to ensure it still meets the specified purity.[4][6] If you must use it, you should, at a minimum, perform the following checks:
-
Visual Inspection: Check for any significant color change.
-
Melting Point Determination: A broad or depressed melting point compared to the literature value suggests impurities.
-
Chromatographic Purity: Run a TLC or LC-MS to check for the presence of degradation products.
-
Spectroscopic Analysis: For critical applications, obtaining an NMR or IR spectrum and comparing it to a reference spectrum is advisable.
If any of these tests indicate significant degradation, the material should be discarded or re-purified.
Q6: What are the incompatible materials to avoid with this compound?
A6: The primary incompatibilities are with strong oxidizing agents and strong bases.
-
Strong Oxidizing Agents: Can react with the phenolic hydroxyl group, leading to degradation and potentially hazardous reactions.
-
Strong Bases: Will deprotonate the phenolic hydroxyl group and can catalyze the hydrolysis of the ester.
Contact with these materials should be avoided during storage and in your experimental setup, unless they are intended reagents in a controlled reaction.
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids acceleration of degradation reactions. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation of the phenolic group. |
| Light | Store in an opaque container in the dark | Light can catalyze oxidative degradation. |
| Moisture | Store in a dry/desiccated environment | Prevents hydrolysis of the ester group. |
| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture. |
References
-
PubChem. (n.d.). Ethylparaben. National Center for Biotechnology Information. Retrieved from [Link]
-
GMP SOP. (n.d.). LAB-005-Retest-Dating-of-Raw-Materials-sample.pdf. Retrieved from [Link]
-
ResearchGate. (2018). Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate. Retrieved from [Link]
-
ACS Publications. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). Expiration Dates and Retesting of Pharmaceutical Ingredients. Retrieved from [Link]
-
NIH. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from [Link]
-
PubMed. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
Taylor & Francis. (n.d.). Bromophenol – Knowledge and References. Retrieved from [Link]
-
Triumvirate Environmental. (2019). Making Sense of the Expiration or Retest Date on Your Lab's Chemical Bottles. Retrieved from [Link]
-
PubMed. (1994). Stability of metronidazole benzoate in suspensions. Retrieved from [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
-
Pharmaceutical Technology. (2024). Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-bromobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. gmpsop.com [gmpsop.com]
- 5. ARL Bio Pharma | Expiration Dates and Retesting of Pharmaceutical Ingredients [arlok.com]
- 6. triumvirate.com [triumvirate.com]
Validation & Comparative
A Comparative Guide to the Acidity of Brominated Salicylic Acid Derivatives
For researchers and professionals in drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the acidity of brominated salicylic acid derivatives, supported by experimental data and theoretical principles. We will explore how the position of the bromine substituent on the salicylic acid scaffold systematically alters its acidic strength.
The Fundamentals of Acidity and Substituent Effects
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will increase the acidity of the parent molecule, resulting in a lower pKa value. In aromatic carboxylic acids like salicylic acid, the electronic properties of substituents on the benzene ring play a significant role in modulating acidity.
Bromine, a halogen, is an electronegative atom that exerts two primary electronic effects:
-
Inductive Effect (-I): Bromine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring through the sigma (σ) bonds. This electron withdrawal helps to delocalize the negative charge of the carboxylate anion, thereby stabilizing it and increasing acidity. The inductive effect is distance-dependent, diminishing as the substituent moves further from the carboxyl group.
-
Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic pi (π) system. This donation of electron density, known as a positive resonance effect, tends to destabilize the carboxylate anion by increasing electron density near the negatively charged group. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.
The interplay of these two opposing effects, along with other factors like intramolecular hydrogen bonding, dictates the overall acidity of a substituted salicylic acid.
Comparative Analysis of pKa Values
The acidity of salicylic acid and its brominated derivatives is presented in the table below. The pKa value corresponds to the dissociation of the carboxylic acid proton, which is the more acidic proton in the molecule.
| Compound | Structure | pKa (Carboxylic Acid) | Data Type | Reference |
| Salicylic Acid | 2.97 | Experimental | [1] | |
| 3-Bromosalicylic Acid | 2.53 | Experimental | [2] | |
| 4-Bromosalicylic Acid | 2.71 ± 0.10 | Predicted | [3] | |
| 5-Bromosalicylic Acid | 2.66 | Experimental | [4] | |
| 3,5-Dibromosalicylic Acid | 2.11 | Experimental | [5] |
Analysis of Acidity Trends:
-
Reference Point: Salicylic Acid: Salicylic acid itself is a relatively strong organic acid with a pKa of 2.97.[1] This is due in part to the intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylate group, which stabilizes the conjugate base.
-
Effect of Bromination: All brominated derivatives are more acidic (have a lower pKa) than salicylic acid. This is the expected outcome, as the strong electron-withdrawing inductive effect of bromine stabilizes the carboxylate anion, promoting the dissociation of the proton.[6]
-
Positional Effects:
-
3-Bromosalicylic Acid (pKa = 2.53): The bromine atom at the 3-position (ortho to the carboxyl group and meta to the hydroxyl group) exerts a powerful inductive effect due to its proximity to the carboxyl group. This leads to a significant increase in acidity compared to salicylic acid.
-
5-Bromosalicylic Acid (pKa = 2.66): With the bromine atom at the 5-position (para to the carboxyl group and meta to the hydroxyl group), the inductive effect is still strong, resulting in a notable increase in acidity.
-
4-Bromosalicylic Acid (Predicted pKa = 2.71): The predicted pKa for this isomer suggests it is less acidic than the 3- and 5-bromo isomers. This can be attributed to the interplay of the inductive and resonance effects. While the inductive effect is still present, the bromine atom is para to the hydroxyl group, allowing for a more pronounced resonance effect that donates electron density towards the ring, slightly counteracting the acid-strengthening inductive effect.
-
3,5-Dibromosalicylic Acid (pKa = 2.11): The presence of two bromine atoms, both in positions that exert strong inductive effects (ortho and para to the carboxyl group), leads to the highest acidity among the derivatives. The additive electron-withdrawing nature of the two bromine atoms significantly stabilizes the conjugate base.
-
The following diagram illustrates the key electronic effects influencing the acidity of the brominated salicylic acid isomers.
Caption: Electronic effects influencing the acidity of brominated salicylic acid derivatives.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of a substance. The following protocol outlines the key steps for determining the pKa of a brominated salicylic acid derivative.
I. Materials and Equipment:
-
Brominated salicylic acid derivative (high purity)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized, degassed water
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Thermostatted reaction vessel
II. Experimental Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of the brominated salicylic acid derivative to prepare a solution with a concentration of approximately 1-10 mM. The exact concentration should be known.
-
Dissolve the sample in a known volume of deionized water. A co-solvent such as ethanol may be used if solubility is an issue, but its effect on the pKa should be noted.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.
-
-
Titration Setup:
-
Place the analyte solution in the thermostatted reaction vessel and maintain a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.
-
Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the solution.
-
Begin stirring the solution gently.
-
-
Titration Process:
-
If the analyte is in its acidic form, titrate with the standardized NaOH solution. If the analyte is a salt, an initial titration with HCl may be necessary to determine the equivalence points for both the excess acid and the analyte.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, where a sharp change in pH is observed.
-
III. Data Analysis:
-
Plot the Titration Curve: Plot the measured pH values (y-axis) against the volume of titrant added (x-axis).
-
Determine the Equivalence Point: The equivalence point is the point of inflection on the titration curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.
-
Calculate the pKa: The pKa is equal to the pH at the half-equivalence point. At this point, the concentrations of the acidic form and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.
This self-validating system, when performed with care and properly calibrated equipment, provides a robust and accurate determination of the pKa value.
Conclusion
The acidity of salicylic acid is significantly enhanced by the addition of bromine substituents. The magnitude of this effect is dependent on the position of the bromine atom on the aromatic ring, with the strongest acidifying effect observed when bromine is in the 3- and 5-positions due to the dominant electron-withdrawing inductive effect. The 3,5-dibrominated derivative is the most acidic due to the additive nature of this effect. While an experimental value for 4-bromosalicylic acid remains to be definitively reported in readily available literature, theoretical predictions and an understanding of electronic effects suggest it is a stronger acid than salicylic acid but weaker than its 3- and 5-bromo isomers. The precise determination of pKa through methods like potentiometric titration is crucial for the rational design and development of new drug candidates based on the salicylic acid scaffold.
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METTLER TOLEDO. Key Concepts of the Acid Dissociation Constant. AZoM. [Link]
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TRU Chemistry Labs. Experiment 12 - Dissociation Constant of Salicylic Acid. YouTube. [Link]
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A Researcher's Guide to Antibody Cross-Reactivity with Brominated Benzoate Esters
The Challenge of Small Molecule Immunogenicity
Small molecules like brominated benzoate esters are not inherently immunogenic; they are considered haptens.[3][4][5] To elicit an immune response and generate antibodies, these haptens must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4][5][][7] This process creates a hapten-carrier conjugate that the immune system can recognize, leading to the production of antibodies that can bind to the hapten.[3][4][5][][7]
The design of the hapten and the nature of the linker used for conjugation are critical factors that influence the specificity of the resulting antibodies.[8] The antibodies generated will recognize not only the hapten itself but also, to varying degrees, molecules with similar chemical structures. This phenomenon is known as cross-reactivity.[1][9][10]
Understanding Antibody Specificity and Cross-Reactivity
Antibody specificity refers to the ability of an antibody to bind to a single, specific epitope on an antigen.[10] In contrast, cross-reactivity is the ability of an antibody to bind to multiple, structurally similar epitopes.[1][9][10] While some level of cross-reactivity can be acceptable or even useful in certain applications, in many quantitative immunoassays, it is a significant concern that can lead to false-positive results or an overestimation of the target analyte's concentration.[9]
The degree of cross-reactivity is influenced by the structural similarity between the immunizing hapten and the potentially cross-reacting molecules. Minor changes in the structure, such as the position or number of bromine atoms on the benzoate ring, can significantly impact the binding affinity of the antibody.
Experimental Design for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of an antibody with different brominated benzoate esters, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed and robust method.[9] This assay format is highly sensitive and allows for the determination of the concentration of an analyte by measuring the degree of inhibition of a signal.
The Competitive ELISA Workflow
The principle of the competitive ELISA for cross-reactivity studies is based on the competition between a fixed amount of enzyme-labeled hapten and varying concentrations of the unlabeled test compounds (the brominated benzoate esters) for a limited number of antibody binding sites coated on a microplate. The higher the affinity of the antibody for a test compound, the less enzyme-labeled hapten will be able to bind, resulting in a weaker signal.
Below is a diagram illustrating the workflow of a competitive ELISA for assessing cross-reactivity.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Detailed Experimental Protocol: Competitive ELISA
Materials:
-
96-well microtiter plates
-
Anti-brominated benzoate ester antibody (polyclonal or monoclonal)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated hapten (e.g., HRP-conjugated brominated benzoate ester)
-
Standard solutions of the target brominated benzoate ester
-
Solutions of potentially cross-reacting brominated benzoate esters
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-brominated benzoate ester antibody in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.[11]
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction: Add 50 µL of the standard solutions or the test solutions of different brominated benzoate esters to the wells. Then, add 50 µL of the enzyme-conjugated hapten to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) until a color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Comparative Analysis of Cross-Reactivity Data
To illustrate the outcomes of such a study, let's consider a hypothetical scenario where an antibody was raised against 4-bromobenzoate conjugated to KLH. We then test its cross-reactivity against other brominated benzoate esters.
Hypothetical Experimental Results
The results of the competitive ELISA are used to generate a standard curve by plotting the absorbance against the logarithm of the standard concentration. From this curve, the concentration of the test compound that causes 50% inhibition of the maximum signal (IC50) is determined. The cross-reactivity (CR%) is then calculated using the following formula:
CR (%) = (IC50 of the target analyte / IC50 of the cross-reactant) x 100
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 4-Bromobenzoate (Target) | 10 | 100 | |
| 2-Bromobenzoate | 50 | 20 | |
| 3-Bromobenzoate | 25 | 40 | |
| 2,4-Dibromobenzoate | 80 | 12.5 | |
| Benzoate | >1000 | <1 | |
| 4-Chlorobenzoate | 150 | 6.7 |
Interpretation of Results
The hypothetical data in the table above demonstrates several key principles of antibody cross-reactivity:
-
High Specificity for the Immunogen: The antibody exhibits the highest affinity (lowest IC50) for the target analyte, 4-bromobenzoate, against which it was raised.
-
Influence of Substituent Position: The position of the bromine atom on the benzoate ring significantly affects cross-reactivity. The antibody shows higher cross-reactivity with 3-bromobenzoate (40%) than with 2-bromobenzoate (20%). This suggests that the bromine at the para-position is a critical part of the epitope recognized by the antibody, and a bromine at the meta-position is structurally more similar to the para-position from the antibody's binding perspective than one at the ortho-position, which may cause steric hindrance.
-
Effect of Multiple Substituents: The presence of a second bromine atom in 2,4-dibromobenzoate reduces the cross-reactivity (12.5%) compared to the monosubstituted isomers. This indicates that the overall shape and electronic distribution of the molecule are altered, leading to a poorer fit in the antibody's binding site.
-
Importance of the Halogen: The absence of the bromine atom in benzoate results in negligible cross-reactivity, highlighting the halogen's crucial role in antibody recognition.
-
Halogen Specificity: Replacing the bromine with a chlorine atom at the same position (4-chlorobenzoate) significantly reduces cross-reactivity (6.7%), demonstrating the antibody's ability to distinguish between different halogens, likely due to differences in atomic size and electronegativity.
The logical relationship between structural similarity and antibody cross-reactivity can be visualized as follows:
Caption: Relationship between structural similarity and antibody cross-reactivity.
Conclusion and Best Practices
This guide has outlined the critical considerations for studying the cross-reactivity of antibodies with brominated benzoate esters. The specificity of an antibody is not an absolute property but rather a spectrum of binding affinities for structurally related molecules.
Key Takeaways for Researchers:
-
Thorough Characterization is Essential: Always characterize the cross-reactivity of a new antibody with a panel of structurally related compounds that are likely to be present in your samples.
-
Competitive ELISA is a Powerful Tool: Utilize competitive ELISA as a robust method for quantifying cross-reactivity and determining IC50 values.
-
Consider the Immunogen Design: The design of the hapten-carrier conjugate will significantly influence the specificity of the resulting antibodies.
-
Interpret Data in Context: Understand that even minor structural modifications can have a profound impact on antibody binding.
-
Regulatory Considerations: For therapeutic antibody development, comprehensive tissue cross-reactivity studies on a panel of human tissues are required by regulatory agencies like the FDA.[12][13][14][15]
By following these principles and employing rigorous experimental validation, researchers can ensure the quality and reliability of their immunoassay data, leading to more accurate and reproducible scientific outcomes.
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Determination of sodium benzoate in food products by fluorescence polarization immunoassay. PubMed. [Link]
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Hapten syntheses and antibody generation for the development of a polybrominated flame retardant ELISA. PubMed. [Link]
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Difference between antibody specificity and selectivity. Aeonian Biotech. [Link]
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A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). Organic Chemistry Portal. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-bromo-2-hydroxybenzoate
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 4-bromo-2-hydroxybenzoate, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Disposal Implications
This compound is a halogenated aromatic ester. Its chemical structure dictates its reactivity and hazard profile, which in turn informs the necessary disposal protocols.
Chemical and Physical Properties:
| Property | Value | Significance for Disposal |
| Molecular Formula | C₉H₉BrO₃ | The presence of bromine classifies this as a halogenated organic compound , which is subject to specific hazardous waste regulations. |
| Physical State | Solid | Spills of solid material are less likely to spread rapidly than liquids, but dust can be an inhalation hazard. |
| Hazards | Skin, eye, and respiratory irritant. Potentially harmful if swallowed. Harmful to aquatic life.[1][2][3] | Direct contact must be avoided through appropriate Personal Protective Equipment (PPE). Environmental release is a key concern, precluding drain disposal. |
The core principle underpinning the disposal of this compound is the management of its halogenated nature. Thermal decomposition of brominated compounds can produce hazardous byproducts, including hydrogen bromide (HBr) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), if not conducted under precise, high-temperature conditions with adequate emission controls.[4][5] This necessitates a disposal route far more sophisticated than simple landfilling or standard incineration.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. This workflow is designed to ensure compliance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Caption: Disposal workflow for this compound from laboratory generation to final destruction.
Step 1: Segregation at the Point of Generation
The moment this compound or materials contaminated with it are deemed waste, they must be handled as hazardous waste.
-
Rationale: As a halogenated organic compound, it cannot be mixed with non-halogenated solvent waste.[6][7] Co-mingling increases the volume of hazardous waste and can lead to dangerous chemical reactions.
-
Procedure:
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Do not mix this waste stream with acids, bases, or strong oxidizing agents.[8][9] While specific incompatibility data for this compound is not extensively published, general principles for esters and phenols suggest avoiding strong bases (which can hydrolyze the ester) and strong acids or oxidizers.
-
Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste if your facility's waste management plan requires it.
-
Step 2: Containerization in a Satellite Accumulation Area (SAA)
Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][10]
-
Rationale: SAAs are designated to safely store hazardous waste at or near the point of generation, under the control of the laboratory personnel.[11]
-
Procedure:
Step 3: Labeling
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.
-
Rationale: Accurate labeling communicates the contents and associated hazards, which is essential for proper handling, storage, and disposal.
-
Procedure:
-
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[6]
-
Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.
-
List all constituents and their approximate percentages.
-
Indicate the hazards: "Irritant," "Toxic," "Environmental Hazard."
-
Step 4 & 5: Collection and Transportation
Once the container is full or has been in accumulation for a designated period (typically not exceeding one year), it must be collected by your institution's Environmental Health & Safety (EH&S) department.[10][11]
-
Rationale: EH&S will ensure the waste is properly manifested and transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
-
Procedure:
-
Submit a chemical waste pickup request through your institution's EH&S portal.
-
Ensure the waste tag is fully and accurately completed.
-
Step 6: Final Disposal - High-Temperature Incineration
The required and most environmentally sound disposal method for this compound is high-temperature incineration at a licensed TSDF.[8][15]
-
Rationale: Halogenated organic wastes require incineration at high temperatures (typically above 900°C) with sufficient residence time to ensure a destruction and removal efficiency (DRE) of 99.99% or higher, as mandated by the EPA.[8][16] This process breaks down the molecule into simpler, less harmful components. The incinerator's air pollution control devices are crucial for scrubbing acidic gases like hydrogen bromide (HBr) that are formed during combustion.[16][17]
-
Why other methods are inappropriate:
-
Landfilling: Poses a risk of leaching into the soil and groundwater, causing long-term environmental contamination.
-
Drain Disposal: Strictly prohibited. The compound is harmful to aquatic life, and this would constitute a violation of the Clean Water Act.[3][10]
-
Chemical Treatment (Neutralization): While some chemical waste can be neutralized, there is no simple, standard laboratory procedure to de-halogenate this compound safely and effectively.
-
Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if dust is generated, respiratory protection may be necessary.[18]
-
Containment:
-
For Solids: Gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[3]
-
For Solutions: Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels for large spills.
-
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[3]
-
Report: Report the spill to your laboratory supervisor and EH&S department, regardless of the size.
By adhering to these scientifically-grounded and procedurally detailed guidelines, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct.
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]
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Loba Chemie. (2017). ETHYL 4- HYDROXY BENZOATE EXTRA PURE MSDS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Temple University. (2021). Halogenated Solvents in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]
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Navigating the Safe Handling of Ethyl 4-bromo-2-hydroxybenzoate: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Ethyl 4-bromo-2-hydroxybenzoate, a valuable reagent in organic synthesis, demands a comprehensive understanding of its handling requirements to ensure both personal safety and experimental success. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation and responsible chemical management.
Hazard Assessment: Understanding the Risks
While a comprehensive hazard profile for this compound is not extensively documented, data from structurally similar compounds provide a strong basis for a cautious approach. Analogous brominated aromatic esters suggest a potential for skin and eye irritation.[1][2][3] Some related compounds are classified as causing serious eye damage or being toxic if swallowed.[4]
A critical, often overlooked, hazard arises during thermal decomposition. At elevated temperatures, this compound can release hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide).[3][5][6]
Key Takeaway: Treat this compound with a degree of caution appropriate for a potentially irritating and harmful substance. The primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation of any dusts or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing. Standard safety glasses with side shields are insufficient. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a range of chemicals and are a common choice for general laboratory work.[7][8] Neoprene gloves provide excellent protection against acids, bases, and some organic solvents.[7][8] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consult a glove compatibility chart. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) is mandatory to protect against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A certified chemical fume hood is required. | Engineering controls are the primary method for mitigating inhalation risks. All handling of solid this compound and its solutions should be performed within a properly functioning chemical fume hood to prevent the accumulation of dust or vapors in the laboratory atmosphere.[5][9] |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the safe management of this compound in the laboratory.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as outlined in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary glassware, spatulas, solvents, and waste containers within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the solid this compound in the fume hood. Avoid creating dust. Use a tared weigh boat or paper.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Transfer: When transferring solutions, use appropriate tools such as a pipette or a funnel to minimize the risk of spills.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly clean any glassware and surfaces that have come into contact with the chemical.
-
PPE Removal: Remove gloves and any other contaminated disposable PPE and place them in the designated solid waste container. Wash hands thoroughly with soap and water after removing gloves.
-
Waste Disposal: All waste containing this compound, including leftover material and contaminated consumables, must be disposed of as halogenated organic waste .[10][11][12] Do not mix with non-halogenated waste streams.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Spill: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal as halogenated organic waste.[5] Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
- Vertex AI Search. (n.d.).
- Matrix Scientific. (2017, February 18). Ethyl 5-bromo-4-cyano-2-hydroxybenzoate.
- CDH Fine Chemical. (n.d.). ETHYL-4-BROMO BENZOATE CAS No 5798-75-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Echemi. (n.d.). This compound.
- Apollo Scientific. (2023, February 24). SAFETY DATA SHEET: METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZOATE.
- Chemos GmbH & Co. KG. (2019, December 13). Safety Data Sheet: Ethyl 4-hydroxybenzoate.
- Thermo Fisher Scientific. (2025, September 6).
- Sigma-Aldrich. (n.d.). This compound | 314240-85-2.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Fisher Scientific. (n.d.). Chemical Resistant Gloves.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemos.de [chemos.de]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
